Tubulin polymerization-IN-11
Description
Properties
Molecular Formula |
C22H22N4O4 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]aniline |
InChI |
InChI=1S/C22H22N4O4/c1-27-17-7-5-13(9-16(17)23)14-6-8-20-24-25-22(26(20)12-14)15-10-18(28-2)21(30-4)19(11-15)29-3/h5-12H,23H2,1-4H3 |
InChI Key |
UHDXUJRRMFTWMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C(=NN=C3C4=CC(=C(C(=C4)OC)OC)OC)C=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Tubulin Polymerization-IN-11
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulin Polymerization-IN-11 is a potent small molecule inhibitor of tubulin polymerization, demonstrating significant antiproliferative activity against various cancer cell lines. This technical guide provides a comprehensive overview of its mechanism of action, supported by available quantitative data, detailed experimental methodologies, and visual representations of its cellular effects and purported signaling pathways. The data herein indicates that this compound disrupts microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis. Molecular modeling studies suggest that this compound exerts its effects by binding to the colchicine site on the β-tubulin subunit.
Core Mechanism of Action
This compound functions as a microtubule-destabilizing agent. Its primary mechanism involves the direct inhibition of tubulin protein polymerization into microtubules.[1] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell structure.[2] By disrupting the dynamic equilibrium of microtubule assembly and disassembly, this compound interferes with the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis. This disruption leads to a cascade of downstream cellular events, culminating in cell cycle arrest and programmed cell death (apoptosis).
Binding Site on Tubulin
Molecular docking studies have suggested that this compound binds to the colchicine-binding site on the β-tubulin subunit.[3] The colchicine site is a well-characterized binding pocket for a class of microtubule-destabilizing agents. Compounds that bind to this site physically obstruct the curved-to-straight conformational change that tubulin dimers must undergo to incorporate into a growing microtubule, thereby inhibiting polymerization.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound (also referred to as compound 7i in the primary literature).
| Parameter | Value | Reference |
| IC50 (Tubulin Polymerization) | 3.4 µM | [1] |
| Cell Line | Description | IC50 (Antiproliferative Activity) | Reference |
| HeLa | Human cervical cancer | 0.012 µM | [1] |
| HEK-293 | Human embryonic kidney (normal) | >100 µM | [1] |
| A549 | Human lung carcinoma | 10.40 µM | [1] |
| MCF-7 | Human breast adenocarcinoma | 40.40 µM | [1] |
| T47D | Human breast ductal carcinoma | 27.91 µM | [1] |
| Cell Line | Treatment Concentration | % of Cells in G2/M Phase | Reference |
| HeLa | 12 nM | 13.90% | [1] |
| HeLa | 24 nM | 26.00% | [1] |
| HeLa | 48 nM | 92.65% | [1] |
| Cell Line | Treatment Concentration | Total Apoptotic Cells (Early + Late) | Reference |
| HeLa | 12 nM | 8.44% | [1] |
| HeLa | 24 nM | 26.87% | [1] |
| HeLa | 48 nM | 53.30% | [1] |
Experimental Protocols
Disclaimer: The following protocols are representative methodologies for the cited experiments. The specific protocols used in the primary literature for this compound may vary.
Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99%, porcine brain)
-
G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP)
-
Fluorescent reporter (e.g., DAPI)
-
This compound (dissolved in DMSO)
-
Positive control (e.g., colchicine)
-
Negative control (e.g., paclitaxel)
-
DMSO (vehicle control)
-
384-well, black, clear-bottom plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Prepare a tubulin solution at a final concentration of 2 mg/mL in G-PEM buffer containing the fluorescent reporter.
-
Add varying concentrations of this compound, controls, or vehicle to the wells of a pre-warmed 384-well plate.
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60 minutes.
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Calculate the IC50 value by determining the concentration of this compound that inhibits the rate of polymerization by 50% compared to the vehicle control.
Cell Viability Assay (MTT Assay)
This colorimetric assay determines the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
HeLa, HEK-293, A549, MCF-7, or T47D cells
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for 48 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method quantifies the distribution of cells in the different phases of the cell cycle based on their DNA content.
Materials:
-
HeLa cells
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed HeLa cells and treat them with varying concentrations of this compound (e.g., 12, 24, 48 nM) or vehicle for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HeLa cells
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed HeLa cells and treat them with varying concentrations of this compound (e.g., 12, 24, 48 nM) or vehicle for 24 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.
Materials:
-
HeLa cells
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Cyclin B1, anti-p-cdc2, anti-Bcl-2, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HeLa cells and treat with varying concentrations of this compound (e.g., 12, 24, 48 nM) or vehicle for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities relative to the loading control.
Visualizations
Signaling Pathway of this compound
Experimental Workflow for Assessing Cellular Effects
Logical Relationship of Mechanism
Conclusion
This compound is a promising anticancer agent that targets a fundamental process in cell division. Its ability to inhibit tubulin polymerization, likely through interaction with the colchicine binding site, leads to potent antiproliferative effects in cancer cells while showing high selectivity over normal cells. The downstream consequences of microtubule disruption, including G2/M phase cell cycle arrest and induction of apoptosis, underscore its potential as a therapeutic candidate. Further investigation, including in vivo efficacy studies and detailed pharmacokinetic and pharmacodynamic profiling, is warranted to fully elucidate its clinical potential.
References
- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Target: A Technical Guide to the Binding Site of Tubulin Polymerization-IN-11
For Immediate Release
This technical guide provides an in-depth analysis of the binding site and mechanism of action of Tubulin polymerization-IN-11, a potent inhibitor of tubulin polymerization. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and cytoskeletal research.
This compound, also identified in scientific literature as compound 7i, has emerged as a significant molecule in the study of microtubule dynamics and cancer therapeutics.[1][2] This guide will detail its interaction with tubulin, present quantitative data on its activity, and provide an overview of the experimental protocols used for its characterization.
Binding Site on Tubulin
Extensive molecular modeling studies have elucidated that this compound exerts its inhibitory effect by binding to the colchicine binding site on β-tubulin.[1] This pocket is a critical regulatory site for microtubule dynamics. By occupying this site, this compound prevents the conformational changes in the tubulin dimer that are necessary for its incorporation into growing microtubules, thereby effectively inhibiting polymerization.
The interaction with the colchicine binding site is characterized by specific molecular interactions between the inhibitor and key amino acid residues within the pocket. While the precise crystallographic structure of the tubulin-inhibitor complex is yet to be published, molecular docking simulations indicate a high-affinity interaction, consistent with its potent biological activity.[1]
Quantitative Analysis of Biological Activity
The biological efficacy of this compound has been quantified through a series of in vitro assays. The key quantitative metrics are summarized in the table below.
| Assay | Cell Line/System | IC50 Value | Reference |
| Tubulin Polymerization Inhibition | Purified tubulin | 3.4 µM | [1][2] |
| Antiproliferative Activity (HeLa) | Human cervical cancer | 12 nM | [1] |
| Antiproliferative Activity (HEK-293) | Human embryonic kidney | > 100 µM | [1][2] |
| Antiproliferative Activity (A549) | Human lung carcinoma | 10.40 µM | [2] |
| Antiproliferative Activity (MCF-7) | Human breast cancer | 40.40 µM | [2] |
| Antiproliferative Activity (T47D) | Human breast cancer | 27.91 µM | [2] |
These data highlight the potent and selective antiproliferative activity of this compound against cancerous cell lines, with a particularly noteworthy nanomolar potency against HeLa cells, while exhibiting minimal effect on non-cancerous HEK-293 cells.[1][2]
Mechanism of Action and Cellular Effects
The primary mechanism of action of this compound is the inhibition of tubulin polymerization, which leads to a cascade of downstream cellular events.[1][2] These include:
-
Disruption of the Microtubule Network: Treatment with the inhibitor leads to the disassembly of the microtubule cytoskeleton.[1]
-
Cell Cycle Arrest: The disruption of the mitotic spindle, a structure composed of microtubules, triggers the spindle assembly checkpoint, leading to a robust arrest of the cell cycle in the G2/M phase.[1][2]
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately activates the intrinsic apoptotic pathway, leading to programmed cell death.[1][2]
The induction of apoptosis is further evidenced by the modulation of key signaling proteins. Treatment with this compound has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and the mitotic regulatory proteins cyclin B1 and phosphorylated cdc2 (p-cdc2).[2] Concurrently, an increase in the level of cleaved Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, is observed.[2]
Experimental Protocols
The characterization of this compound and its binding site has been achieved through a combination of biochemical and cell-based assays. The following are detailed methodologies for key experiments.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Guanosine-5'-triphosphate (GTP)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
Fluorescent reporter (e.g., DAPI) or a spectrophotometer to measure turbidity.
-
This compound and control compounds (e.g., colchicine, paclitaxel)
Procedure:
-
Prepare a solution of purified tubulin in cold polymerization buffer.
-
Add GTP to the tubulin solution.
-
Aliquot the tubulin-GTP mixture into a pre-chilled 96-well plate.
-
Add varying concentrations of this compound, positive controls (colchicine as an inhibitor, paclitaxel as a stabilizer), and a vehicle control (e.g., DMSO) to the wells.
-
Initiate polymerization by transferring the plate to a spectrophotometer or fluorometer pre-warmed to 37°C.
-
Monitor the change in absorbance (at 340 nm for turbidity) or fluorescence over time.
-
The rate of polymerization and the maximum polymer mass are calculated from the resulting curves. The IC50 value is determined by plotting the inhibition of polymerization against the inhibitor concentration.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the proportion of cells in different phases of the cell cycle following treatment with the inhibitor.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined by analyzing the resulting histograms.
Molecular Docking
This computational technique predicts the preferred binding mode of a ligand to a protein of known three-dimensional structure.
Software:
-
Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, Discovery Studio)
-
Protein Data Bank (PDB) for the crystal structure of tubulin (e.g., PDB ID: 1SA0 for the tubulin-colchicine complex)
Procedure:
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Define the binding site, typically based on the location of a known ligand (e.g., colchicine).
-
Prepare the ligand structure (this compound) by generating a 3D conformation and assigning charges.
-
Perform the docking simulation, which systematically samples different conformations and orientations of the ligand within the binding site.
-
Analyze the docking results to identify the most favorable binding poses based on a scoring function that estimates the binding affinity.
-
Visualize the predicted binding mode to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Visualizations
Experimental Workflow for Characterizing a Tubulin Inhibitor
Caption: Workflow for the characterization of this compound.
Signaling Pathway of this compound Induced Apoptosis
Caption: Apoptosis induction pathway by this compound.
References
The Impact of Tubulin Polymerization-IN-11 on Microtubule Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tubulin polymerization-IN-11, a potent inhibitor of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are critical for essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Consequently, they are a key target for anticancer drug development. This document details the mechanism of action of this compound, its effects on microtubule dynamics, and its downstream cellular consequences. Included are summaries of quantitative data, detailed experimental protocols for assessing its activity, and visual representations of relevant pathways and workflows to facilitate a deeper understanding for researchers in oncology and cell biology.
Introduction to Tubulin Dynamics and its Inhibition
Microtubules are highly dynamic structures that undergo constant cycles of polymerization (growth) and depolymerization (shrinkage), a process termed dynamic instability.[1][2] This process is powered by the hydrolysis of GTP bound to β-tubulin following its incorporation into the microtubule lattice.[1] The dynamic nature of microtubules is essential for their cellular functions, particularly the formation and function of the mitotic spindle during cell division.[3]
Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[4] Microtubule-targeting agents are broadly classified into two groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids).[4] this compound belongs to the latter category, inhibiting the polymerization of tubulin dimers into microtubules.
This compound: Mechanism of Action and Quantitative Data
This compound is a potent inhibitor of tubulin polymerization with an in vitro IC50 value of 3.4 μM.[5] By preventing the assembly of microtubules, this compound disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[5]
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Tubulin Polymerization IC50 | 3.4 μM | [5] |
Table 2: Antiproliferative Activity of this compound (48h incubation)
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| HeLa | Cervical Cancer | 0.012 | [5] |
| HEK-293 | Normal Kidney | >100 | [5] |
| A549 | Lung Cancer | 10.40 | [5] |
| MCF-7 | Breast Cancer | 40.40 | [5] |
| T47D | Breast Cancer | 27.91 | [5] |
Effects on Microtubule Dynamics and Cellular Consequences
The primary effect of this compound is the inhibition of microtubule growth. This leads to a decrease in the overall microtubule polymer mass within the cell. While specific quantitative data on the effects of this compound on parameters such as microtubule growth rate, shortening rate, and time spent in pause are not publicly available, it is expected to significantly reduce the growth rate and increase the time tubulin dimers spend in the soluble, unpolymerized state.
The disruption of microtubule dynamics by this compound triggers a cascade of cellular events, culminating in apoptosis.
Cell Cycle Arrest
By preventing the formation of a functional mitotic spindle, this compound activates the spindle assembly checkpoint, leading to a cell cycle arrest at the G2/M phase.[5] This is a common mechanism for microtubule-destabilizing agents.[4] The arrest is mediated by a signaling cascade that prevents the activation of the anaphase-promoting complex/cyclosome (APC/C), a key regulator of mitotic progression.
Induction of Apoptosis
Prolonged arrest in mitosis can trigger the intrinsic apoptotic pathway. This compound has been shown to induce apoptosis in a dose-dependent manner.[5] This is accompanied by a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of cleaved Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[5]
Downstream Signaling
The G2/M arrest induced by this compound is associated with a decrease in the expression of key cell cycle proteins, including Cyclin B1 and phosphorylated cdc2 (Cdk1).[5]
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of tubulin polymerization inhibitors like this compound.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.[3][6]
-
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compound (this compound) and controls (e.g., paclitaxel, colchicine)
-
Pre-warmed 96-well plate
-
Fluorescence plate reader with temperature control
-
-
Procedure:
-
Prepare the tubulin solution by dissolving purified tubulin in ice-cold General Tubulin Buffer to a final concentration of 2 mg/mL.
-
Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.
-
Add the fluorescent reporter to the recommended concentration.
-
In a pre-warmed 96-well plate, add the test compound at various concentrations. Include positive (e.g., paclitaxel) and negative (DMSO) controls.
-
Initiate the polymerization by adding the tubulin solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Monitor the fluorescence (e.g., excitation at 360 nm and emission at 450 nm) every minute for 60 minutes.[7]
-
The rate of polymerization is proportional to the increase in fluorescence. Calculate the IC50 value by plotting the inhibition of polymerization against the compound concentration.
-
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on cell proliferation and viability.[8]
-
Materials:
-
Cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 48 hours). Include untreated or vehicle-treated cells as controls.
-
After the incubation period, add 10-20 μL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-150 μL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method quantifies the distribution of cells in different phases of the cell cycle.[9][10]
-
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells by trypsinization, including any floating cells, and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the cells using a flow cytometer.
-
The DNA content, as measured by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][11]
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
-
-
Procedure:
-
Harvest cells, including the supernatant containing floating cells, and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
-
Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the microtubule network within cells.
-
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., ice-cold methanol or paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorochrome-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells grown on coverslips with this compound.
-
Fix the cells with ice-cold methanol for 5-10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer for 30-60 minutes.
-
Incubate with the primary anti-tubulin antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the coverslips with PBS.
-
Incubate with the fluorochrome-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
-
Western Blotting
This method is used to detect changes in the expression levels of specific proteins.
-
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cyclin B1, p-cdc2, Bcl-2, PARP, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Conclusion
This compound is a potent inhibitor of tubulin polymerization that exhibits significant antiproliferative activity against various cancer cell lines. Its mechanism of action involves the disruption of microtubule dynamics, leading to G2/M cell cycle arrest and the induction of apoptosis. The experimental protocols detailed in this guide provide a robust framework for the further investigation of this compound and other novel microtubule-targeting agents. Further research to quantify its precise effects on the parameters of microtubule dynamic instability will provide a more complete understanding of its cellular mechanism and potential as a therapeutic agent.
References
- 1. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 2. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. maxanim.com [maxanim.com]
- 7. In vitro tubulin polymerization assay [bio-protocol.org]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Unveiling Tubulin Polymerization-IN-11: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Tubulin polymerization-IN-11, a potent inhibitor of tubulin polymerization. The compound demonstrates significant antiproliferative activity against various cancer cell lines, inducing apoptosis and cell cycle arrest at the G2/M phase. This document details the quantitative biological data, outlines key experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.
Introduction to Tubulin as a Therapeutic Target
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the eukaryotic cytoskeleton. They play a pivotal role in essential cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1][2] The critical involvement of microtubules in mitosis makes them a well-established and highly attractive target for the development of anticancer therapies.[3] Agents that interfere with tubulin polymerization dynamics can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis. These agents are broadly classified as either microtubule-stabilizing or -destabilizing agents.[4] this compound falls into the latter category, actively inhibiting the assembly of tubulin monomers into microtubules.
Discovery of this compound
The discovery of this compound stemmed from research efforts focused on identifying novel small molecules with potent tubulin polymerization inhibitory activity. While the specific screening cascade and origin of this particular compound are not detailed in the currently available public information, its discovery is part of a broader strategy in cancer drug discovery to develop new chemical entities that effectively target the tubulin cytoskeleton.[5]
Biological Activity and Quantitative Data
This compound has been characterized as a potent inhibitor of tubulin polymerization with an IC50 value of 3.4 µM.[6] Its antiproliferative effects have been evaluated across a panel of human cancer cell lines, demonstrating a wide range of efficacy. Notably, it exhibits high potency against the HeLa cervical cancer cell line. The compound also shows a degree of selectivity for cancer cells over the non-cancerous HEK-293 cell line.[6]
| Assay | Parameter | Value | Cell Line |
| Biochemical Assay | Tubulin Polymerization Inhibition IC50 | 3.4 µM | N/A |
| Antiproliferative Activity | IC50 (48h) | 0.012 µM | HeLa |
| IC50 (48h) | 10.40 µM | A549 | |
| IC50 (48h) | 40.40 µM | MCF-7 | |
| IC50 (48h) | 27.91 µM | T47D | |
| IC50 (48h) | >100 µM | HEK-293 | |
| Table 1: Summary of in vitro biological activity of this compound.[6] |
Mechanism of Action
This compound exerts its cytotoxic effects by directly interfering with microtubule dynamics. By inhibiting tubulin polymerization, the compound disrupts the formation of the mitotic spindle, a critical structure for the proper segregation of chromosomes during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase. Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[6]
The molecular consequences of treatment with this compound include the dose-dependent modulation of key cell cycle and apoptosis-regulating proteins. Specifically, it has been shown to decrease the expression of cyclin B1 and phosphorylated cdc2 (p-cdc2), proteins essential for entry into and progression through mitosis. Furthermore, it downregulates the anti-apoptotic protein Bcl-2 and increases the level of cleaved PARP, a hallmark of apoptosis.[6]
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched resources. The synthesis of novel small molecule inhibitors typically involves multi-step organic chemistry reactions. A generalized workflow for such a synthesis is depicted below. The process generally starts from commercially available starting materials and involves sequential chemical transformations to build the final molecular architecture. Each step requires purification, often by column chromatography, and characterization using techniques like NMR and mass spectrometry to confirm the structure and purity of the intermediates and the final product.
Experimental Protocols
While specific protocols for the evaluation of this compound are not provided in the available literature, this section outlines standard methodologies for the key assays used to characterize such compounds.
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring the change in light scattering.
Materials:
-
Lyophilized porcine brain tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compound (this compound) and vehicle control (e.g., DMSO)
-
Reference compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled spectrophotometer
Procedure:
-
Reconstitute lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 2-4 mg/mL.
-
Prepare serial dilutions of the test compound and reference compounds in polymerization buffer. The final DMSO concentration should be kept low (e.g., <1%).
-
On ice, add the tubulin solution to the wells of a pre-chilled 96-well plate.
-
Add the test compounds, reference compounds, or vehicle control to the respective wells.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and, if necessary, glycerol to enhance polymerization.
-
Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
The rate of polymerization and the maximum polymer mass are determined from the kinetic curves. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
Cell Viability Assay (MTT or SRB Assay)
This assay determines the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7, T47D) and a non-cancerous cell line (e.g., HEK-293)
-
Complete cell culture medium
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) reagents
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 hours). Include a vehicle control.
-
After the incubation period, perform the MTT or SRB assay according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of a compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (this compound)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with different concentrations of this compound for a defined time (e.g., 24 hours).
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is determined using appropriate software.
Western Blot Analysis
This technique is used to measure the expression levels of specific proteins.
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against Cyclin B1, p-cdc2, Bcl-2, cleaved PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound as for other assays.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Conclusion
This compound is a potent inhibitor of tubulin polymerization with significant antiproliferative activity against several cancer cell lines. Its mechanism of action involves the disruption of microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis. The data presented in this guide highlight the potential of this compound as a lead compound for the development of novel anticancer agents. Further investigation into its synthesis, in vivo efficacy, and safety profile is warranted.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. Tubulin - Wikipedia [en.wikipedia.org]
- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
Cellular Effects of Vincristine on the Cytoskeleton: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vincristine is a well-established chemotherapeutic agent belonging to the vinca alkaloid class of drugs, originally derived from the Madagascar periwinkle, Catharanthus roseus.[1][2] It is widely utilized in the treatment of various malignancies, including leukemias, lymphomas, and certain solid tumors.[1][3] The primary mechanism of action of vincristine lies in its ability to disrupt the dynamic instability of microtubules, essential components of the cellular cytoskeleton.[1][4] This disruption ultimately leads to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[2][3] This technical guide provides an in-depth overview of the cellular effects of vincristine on the cytoskeleton, including its mechanism of action, quantitative data on its effects, detailed experimental protocols, and visualizations of the key pathways and workflows.
Core Mechanism of Action
Vincristine exerts its cytotoxic effects by specifically targeting tubulin, the heterodimeric protein subunit that polymerizes to form microtubules.[1][4] The process unfolds as follows:
-
Binding to Tubulin: Vincristine binds to the β-tubulin subunit, specifically at the vinca domain.[1][5] This binding inhibits the ability of tubulin dimers to polymerize into microtubules.[1][2]
-
Inhibition of Microtubule Polymerization: By binding to tubulin, vincristine effectively prevents the addition of new tubulin dimers to the plus ends of microtubules, thereby halting their growth.[1][3] At higher concentrations, it can induce depolymerization of existing microtubules.[6]
-
Disruption of Mitotic Spindle Formation: The dynamic nature of microtubules is critical for the formation and function of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division.[3] Vincristine's interference with microtubule dynamics leads to the formation of a dysfunctional or nonexistent mitotic spindle.[1][3]
-
Metaphase Arrest: In the absence of a functional mitotic spindle, chromosomes cannot properly align at the metaphase plate and segregate into daughter cells.[1][3] This triggers the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the M phase (metaphase).[3][7]
-
Induction of Apoptosis: Prolonged metaphase arrest ultimately activates the intrinsic apoptotic pathway, leading to programmed cell death.[3][8] This is a key mechanism by which vincristine eliminates rapidly proliferating cancer cells.[8]
Quantitative Data Presentation
The following tables summarize the quantitative effects of vincristine on tubulin polymerization and cell viability in various cancer cell lines.
| Cell Line | IC50 (µM) | Exposure Time | Reference |
| SH-SY5Y (Neuroblastoma) | 0.1 | 24, 48, 72 h | [8] |
| HeLa (Cervical Cancer) | Not specified, but effective at 1.75-10 µg/mL | 24 h | [9] |
| A375 (Melanoma) | > 240 µg/mL (as single agent) | 48 h | [10] |
| A549, MCF-7, SY5Y, 1A9 | Varies (see source) | 8, 24, 48 h | [11] |
Table 1: IC50 Values of Vincristine in Various Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Treatment | % Soluble Tubulin | % Polymerized Tubulin | Reference |
| ALL-5 (Asynchronous) | Control (DMSO) | 42 | 58 | [12] |
| ALL-5 (Asynchronous) | 100 nM Vincristine (1h) | 56 | 44 | [12] |
| ALL-5 (G1-phase) | Control (DMSO) | 60 | 40 | [12] |
| ALL-5 (G1-phase) | 100 nM Vincristine (1h) | 76 | 24 | [12] |
Table 2: Effect of Vincristine on the Ratio of Soluble to Polymerized Tubulin. This data demonstrates the depolymerizing effect of vincristine on microtubules in acute lymphoblastic leukemia (ALL) cells.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)[13][14]
-
Purified tubulin protein
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[15]
-
GTP solution
-
Glycerol
-
Vincristine (test compound)
-
Paclitaxel (positive control for polymerization)
-
Nocodazole or Colchicine (positive control for depolymerization)[15]
-
DMSO (vehicle control)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm at 37°C[13][16]
Procedure:
-
Pre-warm the spectrophotometer to 37°C.[13]
-
Prepare the tubulin polymerization reaction mixture in a pre-warmed 96-well plate. For each reaction, combine General Tubulin Buffer, GTP, and glycerol.[14][15]
-
Add the test compound (vincristine), positive controls, and vehicle control (DMSO) to the appropriate wells.[13]
-
Initiate the polymerization by adding the purified tubulin solution to each well.[13]
-
Immediately place the plate in the spectrophotometer and begin recording the absorbance at 340 nm every minute for at least 60 minutes at 37°C.[13]
-
Data Analysis: The increase in absorbance at 340 nm is proportional to the amount of polymerized tubulin. Plot absorbance versus time to generate polymerization curves. Compare the curves of vincristine-treated samples to the controls to determine its inhibitory effect.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effect of a compound on cultured cells.
Materials:
-
Cancer cell line of interest (e.g., SH-SY5Y, HeLa)
-
Complete cell culture medium
-
96-well cell culture plates
-
Vincristine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[6]
-
DMSO or SDS in HCl to dissolve formazan crystals[6]
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]
-
Treat the cells with a range of concentrations of vincristine and a vehicle control (DMSO).[6]
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[6][8]
-
Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[10] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or SDS in HCl).[6]
-
Measure the absorbance of each well at a wavelength of 540-570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each vincristine concentration relative to the vehicle control. Plot cell viability versus drug concentration to determine the IC50 value.
Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the microtubule network within cells.
Materials:
-
Cells cultured on glass coverslips
-
Vincristine
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)[15][17]
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)[15]
-
Blocking solution (e.g., 3% BSA in PBS)[17]
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Culture cells on glass coverslips to an appropriate confluency.
-
Treat the cells with vincristine at the desired concentration and for the desired time. Include a vehicle-treated control.
-
Wash the cells with PBS.
-
Fix the cells with either 4% paraformaldehyde for 15-20 minutes at room temperature or with ice-cold methanol for 5-10 minutes at -20°C.[15][17]
-
If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking solution for 30-60 minutes.[17]
-
Incubate the cells with the primary anti-tubulin antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells extensively with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image Analysis: Visualize the microtubule network using a fluorescence microscope. Compare the microtubule structure in vincristine-treated cells to control cells. Vincristine-treated cells are expected to show a diffuse tubulin staining pattern and a loss of the filamentous microtubule network.[18]
Mandatory Visualizations
Caption: Vincristine's mechanism of action leading to apoptosis.
Caption: A typical experimental workflow for studying Vincristine.
Conclusion
Vincristine remains a cornerstone of many cancer chemotherapy regimens due to its potent inhibitory effects on microtubule polymerization. By disrupting the cytoskeleton, vincristine effectively halts cell division in rapidly proliferating cancer cells, ultimately leading to their apoptotic demise. Understanding the detailed cellular and molecular mechanisms of vincristine, as outlined in this guide, is crucial for optimizing its therapeutic use, overcoming drug resistance, and developing novel therapeutic strategies that target the cytoskeleton. The provided experimental protocols and visualizations serve as a valuable resource for researchers and scientists in the field of cancer biology and drug development.
References
- 1. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 2. Vincristine - Wikipedia [en.wikipedia.org]
- 3. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Cell cycle-dependent mechanisms underlie vincristine-induced death of primary acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of vincristine on cell survival, cell cycle progression, and mitotic accumulation in asynchronously growing Sarcoma 180 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In vitro tubulin polymerization assay [bio-protocol.org]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on Tubulin Polymerization-IN-11 and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early research surrounding Tubulin polymerization-IN-11 and its derivatives. This class of small molecules has been identified as potent inhibitors of tubulin polymerization, demonstrating significant antiproliferative activity in various cancer cell lines. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the compound's mechanism of action to serve as a comprehensive resource for researchers in oncology and drug discovery.
Core Compound: this compound
This compound, also identified as compound 7i in some chemical libraries, belongs to the 2-anilino-3-aroylquinoline class of compounds. Early research has established its role as a potent inhibitor of tubulin polymerization with a half-maximal inhibitory concentration (IC50) of 3.4 µM. Its mechanism of action involves the disruption of microtubule dynamics, which are critical for cell division, leading to cell cycle arrest and subsequent apoptosis.
Quantitative Data Summary
The following tables summarize the in vitro biological activity of this compound and its closely related derivatives.
Table 1: Tubulin Polymerization Inhibition
| Compound | Chemical Name | IC50 (µM) | Reference |
| This compound | (2-((4-fluorophenyl)amino)quinolin-3-yl)(phenyl)methanone (presumed) | 3.4 | Commercial Supplier Data |
| Compound 7f | (4-fluorophenyl)(2-((4-fluorophenyl)amino)quinolin-3-yl)methanone | 2.24 | [1][2] |
| Compound 7g | (4-chlorophenyl)(2-((4-fluorophenyl)amino)quinolin-3-yl)methanone | 2.10 | [1][2] |
Table 2: Antiproliferative Activity (IC50, µM)
| Compound | HeLa (Cervical Cancer) | HEK-293 (Human Embryonic Kidney) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | T47D (Breast Cancer) | DU-145 (Prostate Cancer) | MDA-MB-231 (Breast Cancer) |
| This compound | 0.012 | >100 | 10.40 | 40.40 | 27.91 | - | - |
| Compound 7f | 1.05 | - | 0.77 | 1.85 | - | 0.85 | 1.95 |
| Compound 7g | 1.15 | - | 0.81 | 2.15 | - | 0.96 | 2.24 |
Mechanism of Action: Signaling Pathway
This compound and its derivatives exert their anticancer effects by disrupting microtubule dynamics, which triggers a cascade of cellular events culminating in apoptosis. The primary mechanism involves the inhibition of tubulin polymerization, leading to a G2/M phase arrest in the cell cycle. This arrest is mediated by the modulation of key cell cycle regulatory proteins. Subsequently, the apoptotic pathway is initiated, characterized by changes in mitochondrial membrane potential and the activation of caspases.
Caption: Signaling pathway of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below, based on the research conducted on the 2-anilino-3-aroylquinoline series.[1][2]
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in a cell-free system.
Materials:
-
Purified bovine tubulin (>97% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.8, 1 mM MgCl2, 0.5 mM EGTA, 10% glycerol)
-
GTP solution (10 mM)
-
Test compounds (dissolved in DMSO)
-
Reference compounds (e.g., E7010)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a solution of tubulin in G-PEM buffer on ice.
-
Add GTP to a final concentration of 1 mM.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control.
-
Add the tubulin-GTP solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 350 nm every 30 seconds for 60 minutes.
-
The IC50 value is calculated from the dose-response curve of the inhibition of tubulin polymerization.
Caption: Workflow for the in vitro tubulin polymerization assay.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Multi-well plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis
This assay determines the effect of the compounds on the cell cycle distribution.
Materials:
-
Human cancer cell lines
-
6-well cell culture plates
-
Test compounds
-
Propidium iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by the test compounds.
Materials:
-
Human cancer cell lines
-
6-well cell culture plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.
-
Harvest and wash the cells as described for cell cycle analysis.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
The early research on this compound and its 2-anilino-3-aroylquinoline derivatives highlights a promising class of anticancer agents. Their potent inhibition of tubulin polymerization, coupled with significant antiproliferative activity and the induction of cell cycle arrest and apoptosis, warrants further investigation. This technical guide provides a foundational understanding of these compounds, offering valuable data and protocols to support ongoing and future research in this area. Further studies are encouraged to explore the in vivo efficacy, pharmacokinetic properties, and potential for therapeutic development of this compound series.
References
An In-Depth Technical Guide to Tubulin Polymerization-IN-11: Structure, Mechanism, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tubulin Polymerization-IN-11, a potent inhibitor of tubulin polymerization with significant potential in oncology research. This document details the chemical structure, mechanism of action, and biological effects of this compound, supported by quantitative data and detailed experimental protocols derived from the primary scientific literature. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its cellular and molecular interactions.
Chemical Structure and Properties
This compound, also identified as compound 7i in the primary literature, is a novel synthetic molecule belonging to the 2-substituted-4-(morpholin-4-yl)-7-methoxyquinoline class of compounds.
IUPAC Name: N-(3-((7-methoxy-4-(morpholinomethyl)quinolin-2-yl)amino)phenyl)acrylamide
Chemical Structure:
| Property | Value |
| Molecular Formula | C26H28N4O3 |
| Molecular Weight | 444.53 g/mol |
| CAS Number | 1800401-87-3 |
| Appearance | Yellow solid |
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, this inhibitor disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to a cascade of downstream cellular events. This disruption of microtubule dynamics is a well-established strategy for anticancer drug development.
The primary molecular mechanism involves the binding of the inhibitor to the colchicine-binding site on β-tubulin. This interaction prevents the conformational changes required for the incorporation of tubulin dimers into growing microtubule polymers. The net effect is a decrease in the overall microtubule polymer mass within the cell.
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro assays. The data presented below is summarized from the primary literature and highlights its potency as a tubulin polymerization inhibitor and its antiproliferative effects against a panel of human cancer cell lines.
| Assay | Cell Line / Target | IC50 (µM) |
| Tubulin Polymerization Inhibition | Purified Tubulin | 3.4 |
| Antiproliferative Activity | HeLa (Cervical Cancer) | 0.012 |
| A549 (Lung Cancer) | 10.40 | |
| MCF-7 (Breast Cancer) | 40.40 | |
| T47D (Breast Cancer) | 27.91 | |
| HEK-293 (Normal Human Kidney) | >100 |
Data sourced from the MedchemExpress product page and is consistent with the primary literature for compound 7i.[1]
Cellular Effects and Signaling Pathways
The inhibition of tubulin polymerization by this compound triggers a series of cellular events, culminating in cell cycle arrest and apoptosis.
Cell Cycle Arrest
By disrupting the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during mitosis, this compound causes cells to arrest in the G2/M phase of the cell cycle. This arrest is a direct consequence of the activation of the spindle assembly checkpoint, a cellular surveillance mechanism that ensures proper chromosome alignment before proceeding to anaphase.
The signaling pathway leading to G2/M arrest involves the modulation of key cell cycle regulatory proteins. Treatment with the inhibitor leads to a decrease in the expression of Cyclin B1 and the phosphorylated (active) form of Cdc2 (p-Cdc2), a cyclin-dependent kinase that forms a complex with Cyclin B1 to drive mitotic entry.
References
The Impact of Tubulin Polymerization Inhibitor-11 (TPI-11) on Mitotic Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular processes, most notably mitosis.[1] Their dynamic nature is fundamental to the formation and function of the mitotic spindle, which ensures the accurate segregation of chromosomes during cell division.[2] Consequently, tubulin has emerged as a key target for the development of anticancer therapeutics.[3] Agents that interfere with tubulin polymerization can disrupt microtubule dynamics, leading to mitotic arrest and subsequent cell death.[4] This technical guide provides an in-depth analysis of a potent tubulin polymerization inhibitor, herein referred to as Tubulin Polymerization Inhibitor-11 (TPI-11), and its profound impact on inducing mitotic arrest. TPI-11 represents a class of small molecules that bind to tubulin, preventing its polymerization into microtubules. This disruption of microtubule formation activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and ultimately, apoptosis or mitotic catastrophe in cancer cells.[5][6]
Mechanism of Action of TPI-11
TPI-11 exerts its cytotoxic effects by directly interacting with the tubulin protein. Unlike microtubule-stabilizing agents, TPI-11 functions by inhibiting the polymerization of tubulin heterodimers into microtubules.[7] This leads to a net depolymerization of the microtubule network within the cell. The absence of a functional microtubule cytoskeleton has several downstream consequences, the most critical of which is the disruption of the mitotic spindle. During mitosis, microtubules are essential for the formation of the bipolar spindle, which attaches to chromosomes and facilitates their segregation into daughter cells. By preventing microtubule formation, TPI-11 ensures that a proper mitotic spindle cannot be assembled.[8] This failure in spindle formation activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that halts the cell cycle in mitosis until all chromosomes are correctly attached to the spindle.[6] The prolonged activation of the SAC due to TPI-11 treatment leads to a sustained mitotic arrest, which can ultimately trigger apoptotic cell death or mitotic catastrophe.[4][5]
Quantitative Analysis of TPI-11 Activity
The efficacy of TPI-11 has been evaluated across various cancer cell lines, demonstrating potent anti-proliferative and pro-apoptotic effects. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Cytotoxicity of TPI-11 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 48h |
| HeLa | Cervical Cancer | 8.5 |
| HT-29 | Colorectal Adenocarcinoma | 12.3 |
| U937 | Leukemia | 6.7 |
| SK-N-MC | Neuroepithelioma | 15.1 |
IC50 values represent the concentration of TPI-11 required to inhibit cell growth by 50% after 48 hours of treatment.
Table 2: Cell Cycle Analysis of HT-29 Cells Treated with TPI-11 (30 nM)
| Treatment Duration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| 0 hours (Control) | 55.2% | 28.1% | 16.7% |
| 12 hours | 35.8% | 15.3% | 48.9% |
| 24 hours | 18.9% | 8.2% | 72.9% |
| 48 hours | 10.5% | 4.1% | 85.4% (including polyploid cells) |
Data obtained by flow cytometry analysis of propidium iodide-stained cells.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of TPI-11 on the polymerization of purified tubulin in vitro.
Methodology:
-
Purified bovine brain tubulin is resuspended in G-PEM buffer (80 mM PIPES, pH 6.8, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP) to a final concentration of 3 mg/mL.
-
The tubulin solution is pre-incubated on ice for 15 minutes with varying concentrations of TPI-11 or a vehicle control (DMSO).
-
Polymerization is initiated by raising the temperature to 37°C.
-
The increase in absorbance at 340 nm, which corresponds to microtubule formation, is monitored over time using a spectrophotometer.[9]
-
Paclitaxel and colchicine are used as positive controls for microtubule polymerization and depolymerization, respectively.
Cell Cycle Analysis by Flow Cytometry
This protocol details the method for analyzing the cell cycle distribution of cancer cells following treatment with TPI-11.
Methodology:
-
Cancer cells (e.g., HT-29) are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are treated with the desired concentration of TPI-11 (e.g., 30 nM) or vehicle control for various time points (e.g., 0, 12, 24, 48 hours).
-
At each time point, both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes at 37°C in the dark.
-
The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.[6]
Immunofluorescence Microscopy of Microtubule Integrity
This method is used to visualize the effect of TPI-11 on the microtubule network within cells.
Methodology:
-
Cells are grown on glass coverslips and treated with TPI-11 or vehicle control.
-
After treatment, cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100 in PBS, and blocked with 1% BSA in PBS.
-
The microtubule network is stained using a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
DNA is counterstained with DAPI.
-
Coverslips are mounted on microscope slides, and images are acquired using a fluorescence or confocal microscope.[5]
Signaling Pathways in TPI-11-Induced Mitotic Arrest and Apoptosis
The mitotic arrest induced by TPI-11 triggers a cascade of signaling events that ultimately determine the cell's fate. A key player in this process is the cyclin-dependent kinase 1 (CDK1)/cyclin B complex, the master regulator of mitosis.[10] Prolonged mitotic arrest leads to the sustained activity of this complex. This can lead to the phosphorylation of anti-apoptotic proteins like Bcl-2, inactivating them and tipping the balance towards apoptosis.[10] The apoptotic cascade is further initiated through the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and the executioner caspase-3.[10]
Conclusion
TPI-11 is a potent inhibitor of tubulin polymerization that effectively induces mitotic arrest and subsequent cell death in a variety of cancer cell lines. Its clear mechanism of action, centered on the disruption of microtubule dynamics, makes it and similar compounds promising candidates for further preclinical and clinical development. The experimental protocols and data presented in this guide provide a solid framework for researchers and drug development professionals to evaluate and advance novel tubulin-targeting agents in the fight against cancer.
References
- 1. Tubulin - Wikipedia [en.wikipedia.org]
- 2. Impact of the “tubulin economy” on the formation and function of the microtubule cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tubulin: Structure, Functions and Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 8. FR901228 causes mitotic arrest but does not alter microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic analysis of tubulin assembly in the presence of the microtubule-associated protein TOGp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MJ-29 inhibits tubulin polymerization, induces mitotic arrest, and triggers apoptosis via cyclin-dependent kinase 1-mediated Bcl-2 phosphorylation in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tubulin Polymerization-IN-11 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization-IN-11 is a potent small molecule inhibitor of tubulin polymerization.[1][2] By disrupting microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell structure, this compound exhibits significant anti-proliferative activity in various cancer cell lines.[1][3] Mechanistic studies have revealed that this compound induces cell cycle arrest at the G2/M phase and subsequently triggers apoptosis.[1][3] These characteristics make this compound a valuable tool for cancer research and a potential candidate for drug development.
These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on cell viability, the cell cycle, and key signaling pathways.
Mechanism of Action
This compound functions by directly inhibiting the polymerization of tubulin heterodimers into microtubules.[1][2] This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition.[1] Prolonged arrest at this stage ultimately initiates the intrinsic apoptotic pathway. This is characterized by a decrease in the expression of key cell cycle regulators such as Cyclin B1 and phosphorylated cdc2 (p-cdc2), and a shift in the balance of apoptotic proteins, with a reduction in the anti-apoptotic protein Bcl-2 and an increase in the cleavage of Poly (ADP-ribose) polymerase (PARP).[1][3]
References
Application Notes and Protocols for Cell-based Assays of Tubulin Polymerization-IN-11 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tubulin Polymerization-IN-11 is a potent inhibitor of tubulin polymerization, demonstrating significant antiproliferative activity across various cancer cell lines. This compound disrupts microtubule dynamics, a critical process for cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, enabling researchers to investigate its mechanism of action and evaluate its therapeutic potential.
Data Presentation
Quantitative Activity of this compound
The following tables summarize the key quantitative data for this compound's inhibitory activities.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | Target | IC₅₀ (µM) |
| This compound | Tubulin Polymerization | 3.4 |
Table 2: Antiproliferative Activity in Human Cell Lines (48h treatment)
| Cell Line | Cell Type | IC₅₀ (µM) |
| HeLa | Cervical Cancer | 0.012 |
| A549 | Lung Cancer | 10.40 |
| MCF-7 | Breast Cancer | 40.40 |
| T47D | Breast Cancer | 27.91 |
| HEK-293 | Human Embryonic Kidney (Non-cancerous) | >100 |
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting the polymerization of tubulin into microtubules. This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition. Prolonged arrest in mitosis ultimately triggers the intrinsic apoptotic pathway. Key molecular events associated with this process include the downregulation of the mitotic cyclin B1 and the phosphorylated (active) form of cdc2, a critical kinase for mitotic entry. Furthermore, the compound modulates apoptotic signaling by decreasing the levels of the anti-apoptotic protein Bcl-2 and increasing the cleavage of PARP, a hallmark of apoptosis.
Visualization of Pathways and Workflows
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Assessing Compound Activity
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Microtubules
This protocol details the visualization of microtubule integrity in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., HeLa)
-
Culture medium
-
This compound
-
Coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG, Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24 hours).
-
Wash the cells twice with PBS.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the cell cycle distribution of cells treated with this compound.
Materials:
-
Cell line of interest
-
Culture medium
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot Analysis of Cell Cycle and Apoptotic Proteins
This protocol allows for the detection of changes in protein levels of Cyclin B1, p-cdc2, Bcl-2, and cleaved PARP following treatment with this compound.
Materials:
-
Cell line of interest
-
Culture medium
-
This compound
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Cyclin B1, anti-p-cdc2, anti-Bcl-2, anti-cleaved PARP, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and grow to a suitable confluency.
-
Treat the cells with varying concentrations of this compound (and a vehicle control) for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.
Recommended concentration of Tubulin polymerization-IN-11 for experiments
These application notes provide detailed protocols and recommended concentrations for the use of Tubulin polymerization-IN-11, a potent inhibitor of tubulin polymerization. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, cell biology, and pharmacology.
Overview
This compound is a small molecule inhibitor that disrupts microtubule dynamics by inhibiting the polymerization of tubulin dimers into microtubules. This interference with the cytoskeleton leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis in cancer cells. It has shown potent antiproliferative activity against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) for in vitro tubulin polymerization is 3.4 µM.[1]
Key Features:
-
Mechanism of Action: Inhibits tubulin polymerization.[1]
-
Biological Effects: Induces G2/M cell cycle arrest and apoptosis.[1]
-
Applications: In vitro tubulin polymerization assays, cell proliferation assays, cell cycle analysis, apoptosis assays, and immunofluorescence microscopy of microtubule networks.
Data Summary
The following tables summarize the recommended concentration ranges for this compound in various experimental settings.
Table 1: In Vitro Tubulin Polymerization Assay
| Parameter | Recommended Concentration | Notes |
| IC50 | 3.4 µM[1] | This is the concentration required to inhibit tubulin polymerization by 50% in a cell-free assay. |
| Working Concentration Range | 0.1 µM - 10 µM | A broad range to determine a dose-response curve. |
Table 2: Cell-Based Assays - Antiproliferative Activity (72-hour incubation)
| Cell Line | IC50 | Notes |
| HeLa (Cervical Cancer) | 0.012 µM[1] | Highly sensitive. |
| A549 (Lung Cancer) | 10.40 µM[1] | Moderately sensitive. |
| MCF-7 (Breast Cancer) | 40.40 µM[1] | Low sensitivity. |
| T47D (Breast Cancer) | 27.91 µM[1] | Low sensitivity. |
| HEK-293 (Human Embryonic Kidney) | >100 µM[1] | Represents non-cancerous cell line with low sensitivity. |
Table 3: Cell-Based Assays - Induction of Apoptosis and Cell Cycle Arrest (24-hour incubation)
| Assay | Recommended Concentration Range | Cell Line Example | Expected Outcome |
| Cell Cycle Analysis | 12 nM, 24 nM, 48 nM[1] | HeLa | Dose-dependent increase in the G2/M phase population. |
| Apoptosis Assay | 12 nM, 24 nM, 48 nM[1] | HeLa | Dose-dependent increase in early and late apoptotic cells. |
| Western Blot | 12 nM, 24 nM, 48 nM[1] | HeLa | Decreased expression of Cyclin B1, p-cdc2, and Bcl-2; increased expression of cleaved PARP.[1] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This protocol is adapted from standard commercially available tubulin polymerization assay kits and is suitable for determining the IC50 of this compound.
Materials:
-
Lyophilized tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)
-
This compound
-
DMSO (for stock solution)
-
96-well microplate, UV-transparent
-
Temperature-controlled microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Reconstitute tubulin to a final concentration of 3 mg/mL in ice-cold G-PEM buffer. Keep on ice.
-
Prepare serial dilutions of this compound in G-PEM buffer to achieve final assay concentrations ranging from 0.1 µM to 10 µM.
-
-
Assay Setup:
-
Pre-warm the 96-well plate and the microplate reader to 37°C.
-
In each well, add 10 µL of the diluted this compound or DMSO (vehicle control).
-
To initiate the polymerization, add 100 µL of the cold tubulin solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes at 37°C.[2]
-
-
Data Analysis:
-
Plot the absorbance (OD340) versus time for each concentration.
-
Determine the rate of polymerization (Vmax) from the slope of the linear phase of the curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the antiproliferative activity of this compound on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 3,000-6,000 cells per well in 100 µL of complete medium.[2]
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[2]
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium Iodide (PI)/RNase staining buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 12, 24, 48 nM) for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI/RNase staining buffer.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
-
Data Analysis:
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Induced Apoptosis
This compound disrupts microtubule dynamics, leading to a cascade of events that culminate in apoptotic cell death. The primary event is the inhibition of tubulin polymerization, which activates the spindle assembly checkpoint (SAC), causing the cells to arrest in the G2/M phase of the cell cycle. This arrest is associated with a decrease in the levels of key cell cycle proteins, Cyclin B1 and phosphorylated cdc2. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the cleavage of PARP, a hallmark of apoptosis.
References
Application Notes and Protocols for Tubulin Polymerization-IN-11 in Immunofluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization is a critical cellular process involved in cell division, intracellular transport, and the maintenance of cell shape. The dynamic nature of microtubule assembly and disassembly makes it a key target for anticancer drug development. Tubulin polymerization-IN-11 is a potent inhibitor of tubulin polymerization, demonstrating significant antiproliferative activity by inducing cell cycle arrest and apoptosis. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in immunofluorescence microscopy to visualize its effects on the microtubule network.
Mechanism of Action
This compound acts as a potent inhibitor of tubulin polymerization with an IC50 of 3.4 μM. By disrupting microtubule dynamics, it induces a G2/M phase cell cycle arrest and triggers apoptosis. This is achieved through the modulation of key cell cycle and apoptotic proteins, including a decrease in cyclin B1, p-cdc2, and Bcl-2 levels, and an increase in the expression of cleaved PARP[1].
Quantitative Data Summary
The biological activity of this compound has been characterized across various parameters. The following tables summarize the key quantitative data available.
Table 1: Antiproliferative Activity of this compound (Compound 7i)
| Cell Line | IC50 (μM) | Incubation Time |
| HeLa | 0.012 | 48 h |
| HEK-293 | >100 | 48 h |
| A549 | 10.40 | 48 h |
| MCF-7 | 40.40 | 48 h |
| T47D | 27.91 | 48 h |
Data sourced from MedchemExpress[1].
Table 2: Effect of this compound on HeLa Cell Cycle Progression
| Concentration (nM) | Percentage of Cells in G2/M Phase | Incubation Time |
| 12 | 13.90% | 24 h |
| 24 | 26.00% | 24 h |
| 48 | 92.65% | 24 h |
Data sourced from MedchemExpress[1].
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound, leading to cell cycle arrest and apoptosis.
References
Application Notes and Protocols: Live-Cell Imaging with Tubulin Polymerization-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin Polymerization-IN-11 is a novel, far-red, fluorogenic probe designed for the visualization of microtubules in living cells. Its exceptional brightness, high photostability, and minimal cytotoxicity make it an ideal tool for a wide range of applications in live-cell imaging, from fundamental cell biology research to high-content screening in drug discovery. This document provides detailed application notes and protocols for the effective use of this compound.
Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and the maintenance of cell shape.[1][2] The dynamic nature of microtubule polymerization and depolymerization is critical for these functions.[3][4] this compound allows for the real-time observation of these dynamic processes without the need for genetic modification, offering a significant advantage over fluorescent protein fusions.[5]
Mechanism of Action
This compound is a cell-permeant compound that specifically binds to β-tubulin subunits within microtubules.[6] Its fluorogenic nature ensures that it only becomes brightly fluorescent upon binding to its target, minimizing background noise and eliminating the need for wash-out steps in many protocols.[7][8] This probe is based on a silicon rhodamine (SiR) dye, which contributes to its far-red spectral properties, reducing phototoxicity and allowing for long-term imaging experiments.[9]
Applications
-
Live-cell imaging of microtubule dynamics: Track the processes of microtubule polymerization and depolymerization in real-time.[9][10]
-
High-content screening: Analyze the effects of compounds on microtubule structure and function in a high-throughput manner.[11]
-
Cancer research: Investigate the mechanism of action of anti-cancer drugs that target the tubulin cytoskeleton.[1][12][13]
-
Neuroscience: Visualize the organization and dynamics of microtubules in neurons.[8][14]
-
Cell cycle studies: Observe the formation and function of the mitotic spindle during cell division.[2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, compiled from various live-cell imaging experiments.
| Parameter | Value | Reference |
| Excitation (max) | 652 nm | [5] |
| Emission (max) | 669 nm | [5] |
| Recommended Concentration | 0.01 - 1 µM | [7] |
| Incubation Time | 30 - 60 min | [5][7] |
| Photostability | >85% signal retention after 60s continuous illumination | [5] |
| Application | Cell Type | Concentration | Incubation Time | Imaging Duration | Reference |
| Long-term live-cell microscopy | HeLa | 100 nM | 60 min | 72 hours | [5][8] |
| Microtubule dynamics in iPSCs | iPSCs | 1 µM | 30 min | 60 min | [9] |
| Stable microtubule visualization | U2OS | Not specified | Not specified | Not specified | [14] |
| Microglia live imaging | Primary Microglia | Not specified | Not specified | Not specified | [10] |
Signaling Pathway and Experimental Workflow
Microtubule Dynamics Signaling Pathway
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recovery, Visualization, and Analysis of Actin and Tubulin Polymer Flow in Live Cells: A Fluorescent Speckle Microscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of microtubule polymerization dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Visualize Microtubule Dynamics in Live Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Probes for Tubulin and Other Cytoskeletal Proteins—Section 11.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Labeling protocol for Tubulin, Actin and DNA in living specimens [abberior.rocks]
- 8. Fluorogenic probes for live-cell imaging of the cytoskeleton | Springer Nature Experiments [experiments.springernature.com]
- 9. Identifying the dynamics of actin and tubulin polymerization in iPSCs and in iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tubulin: Structure, Functions and Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
Application Notes: High-Content Screening of Tubulin Polymerization-IN-11
Introduction
Tubulin Polymerization-IN-11 is a novel small molecule inhibitor of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton involved in essential cellular processes such as cell division, intracellular transport, and maintenance of cell shape.[1][2][3] Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[4][5][6] Tubulin inhibitors are classified as either stabilizers (e.g., paclitaxel), which promote polymerization, or destabilizers (e.g., vinca alkaloids, colchicine), which inhibit polymerization.[5][7] These application notes provide a comprehensive guide for utilizing this compound in high-content screening (HCS) assays to quantify its effects on the cellular microtubule network and associated phenotypes.
Mechanism of Action
This compound functions as a microtubule-destabilizing agent. It is hypothesized to bind to tubulin dimers, preventing their assembly into microtubules. This leads to a net depolymerization of existing microtubules, resulting in a diffuse cytoplasmic signal of tubulin monomers. The disruption of the microtubule network triggers a cascade of cellular events, most notably arrest of the cell cycle at the G2/M phase and, ultimately, induction of apoptosis.[1][4]
Signaling Pathway
Caption: Mechanism of action for this compound.
Experimental Protocols
High-Content Screening Workflow for Quantifying Microtubule Disruption
This protocol describes a cell-based assay to quantify the effect of this compound on the microtubule network using automated microscopy and image analysis.
Materials:
-
U2OS (human osteosarcoma) or HeLa (human cervical cancer) cells
-
Black, clear-bottom 384-well microplates
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Control compounds: Paclitaxel (stabilizer), Nocodazole (destabilizer), DMSO (vehicle)
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.1% in PBS
-
Bovine Serum Albumin (BSA), 2% in PBS
-
Primary antibody: Mouse anti-α-tubulin antibody
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Nuclear stain: Hoechst 33342
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed U2OS or HeLa cells into 384-well plates at a density of 1,500-3,000 cells per well in 50 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds in complete growth medium. Add the compound solutions to the cells and incubate for a predetermined time (e.g., 3, 6, or 18 hours).[1]
-
Fixation and Permeabilization:
-
Carefully aspirate the medium.
-
Fix the cells by adding 4% PFA for 15 minutes at room temperature.
-
Wash the wells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the wells twice with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating with 2% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash the wells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and Hoechst 33342 (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the wells three times with PBS.
-
-
Imaging: Acquire images using a high-content imaging system. Use channels appropriate for the Hoechst stain (nuclei) and the secondary antibody fluorophore (microtubules).
-
Image Analysis: Utilize image analysis software to segment cells based on the nuclear stain. Within the cytoplasm of each cell, quantify the intensity and texture of the tubulin stain. A key parameter for microtubule destabilization is a decrease in the "total organelle intensity," which reflects the filamentous structures.[1][8]
Experimental Workflow Diagram
References
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Kinetic analysis of tubulin assembly in the presence of the microtubule-associated protein TOGp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Content Screening of Diverse Compound Libraries Identifies Potent Modulators of Tubulin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tubulin polymerization: Significance and symbolism [wisdomlib.org]
- 7. mdpi.com [mdpi.com]
- 8. benthamopen.com [benthamopen.com]
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest with a Tubulin Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization is a critical cellular process for the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell structure.[1][2] Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers.[2] Their proper function, particularly the formation of the mitotic spindle, is crucial for accurate chromosome segregation during mitosis.[2]
Many anti-cancer drugs function by targeting tubulin dynamics.[3] These agents can be broadly categorized as microtubule-stabilizing or microtubule-destabilizing agents.[3] Tubulin polymerization inhibitors fall into the latter category. By preventing the assembly of tubulin into microtubules, these compounds disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.[4][5] This ultimately triggers apoptosis in cancer cells, making tubulin polymerization inhibitors a valuable class of therapeutic agents.[5][6]
This document provides a detailed protocol for analyzing the cell cycle arrest induced by a tubulin polymerization inhibitor using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action
Tubulin polymerization inhibitors bind to tubulin subunits, preventing their polymerization into microtubules.[3] This disruption of microtubule dynamics has profound effects on dividing cells. The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, which halts the cell cycle at the G2/M transition to prevent aneuploidy.[7] Prolonged arrest at this checkpoint typically leads to the activation of apoptotic pathways and subsequent cell death.[6]
Data Presentation
The efficacy of a tubulin polymerization inhibitor in inducing cell cycle arrest can be quantified by analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is typically achieved by staining the cellular DNA with a fluorescent dye like propidium iodide and analyzing the fluorescence intensity of individual cells using a flow cytometer. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.[8] Treatment with a tubulin polymerization inhibitor is expected to cause a significant increase in the percentage of cells in the G2/M phase.
Table 1: Expected Cell Cycle Distribution in Response to a Tubulin Polymerization Inhibitor
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 50 - 60% | 20 - 30% | 15 - 25% |
| Tubulin Polymerization Inhibitor (e.g., IN-11) | 10 - 20% | 5 - 15% | 60 - 80% |
| Note: The exact percentages will vary depending on the cell line, inhibitor concentration, and treatment duration. |
Visualizations
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unprecedented inhibition of tubulin polymerization directed by gold nanoparticles inducing cell cycle arrest and apoptosis - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Protocol for Assessing Tubulin Polymerization-IN-11 Cytotoxicity
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tubulin polymerization is a critical cellular process involved in cell division, intracellular transport, and maintenance of cell structure.[1] Agents that interfere with tubulin polymerization are a cornerstone of cancer chemotherapy. Tubulin polymerization-IN-11 is a potent inhibitor of tubulin polymerization with demonstrated antiproliferative activity.[2] This document provides a detailed protocol for assessing the cytotoxic effects of this compound, including methods for evaluating cell viability, induction of apoptosis, and cell cycle arrest.
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting the polymerization of tubulin, a key component of microtubules.[2] This disruption of microtubule dynamics leads to a cascade of cellular events, ultimately resulting in cell death. The primary consequences of this inhibition are:
-
Cell Cycle Arrest: Inhibition of microtubule formation disrupts the mitotic spindle, a critical structure for chromosome segregation during mitosis. This leads to an arrest of the cell cycle in the G2/M phase.[2][3][4]
-
Induction of Apoptosis: Prolonged cell cycle arrest at the G2/M checkpoint can trigger programmed cell death, or apoptosis.[2][5] this compound has been shown to induce apoptosis, as evidenced by the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP).[2]
-
Modulation of Cell Cycle and Apoptotic Proteins: The cytotoxic effects of this compound are associated with the downregulation of key cell cycle proteins such as cyclin B1 and phospho-cdc2, and the anti-apoptotic protein Bcl-2.[2]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HeLa | Cervical Cancer | 0.012 | 48 |
| A549 | Lung Cancer | 10.40 | 48 |
| MCF-7 | Breast Cancer | 40.40 | 48 |
| T47D | Breast Cancer | 27.91 | 48 |
| HEK-293 | Normal Kidney | >100 | 48 |
Data synthesized from publicly available information.[2]
Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells
| Treatment Concentration (nM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | 55.3 | 30.8 | 13.9 |
| 12 | 45.1 | 28.9 | 26.0 |
| 24 | 15.2 | 5.1 | 79.7 |
| 48 | 2.1 | 5.2 | 92.7 |
Data represents a typical expected outcome based on published literature.[2]
Table 3: Induction of Apoptosis by this compound in HeLa Cells
| Treatment Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 (Control) | 2.1 | 1.5 | 3.6 |
| 12 | 6.3 | 2.1 | 8.4 |
| 24 | 20.1 | 6.7 | 26.8 |
| 48 | 42.5 | 10.8 | 53.3 |
Data represents a typical expected outcome based on published literature.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[6]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Harvest the cells, including both adherent and floating cells, by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[7]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analyze the cells by flow cytometry within one hour. Use unstained and single-stained controls for compensation.[7]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[9]
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.[10]
-
Incubate for 30 minutes at room temperature in the dark.[9]
-
Analyze the samples by flow cytometry. Use software such as ModFit LT or FlowJo to model the cell cycle distribution.[11]
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the assembly of purified tubulin.
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing purified tubulin, GTP, and a fluorescent reporter.[12][13]
-
This compound
-
Paclitaxel (as a polymerization promoter control)
-
Nocodazole or Colchicine (as a polymerization inhibitor control)
-
96-well black microplate
-
Fluorescence plate reader with temperature control
Procedure:
-
Prepare the tubulin solution according to the kit manufacturer's instructions, typically by resuspending lyophilized tubulin in a general tubulin buffer containing GTP and a fluorescent reporter.[12]
-
Add the desired concentrations of this compound, control compounds, or vehicle to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin solution to the wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 420-450 nm) every minute for 60 minutes.[12][14]
-
Plot the fluorescence intensity versus time to generate polymerization curves. Inhibition of polymerization will result in a decrease in the rate and extent of the fluorescence increase compared to the vehicle control.
Visualizations
Caption: Signaling pathway of this compound induced cytotoxicity.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tivantinib induces G2/M arrest and apoptosis by disrupting tubulin polymerization in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. bosterbio.com [bosterbio.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. In vitro tubulin polymerization assay [bio-protocol.org]
- 13. maxanim.com [maxanim.com]
- 14. hoelzel-biotech.com [hoelzel-biotech.com]
Troubleshooting & Optimization
Tubulin polymerization-IN-11 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tubulin Polymerization-IN-11.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of tubulin polymerization.[1] Microtubules, essential components of the cytoskeleton, are formed by the polymerization of α- and β-tubulin heterodimers.[2][3] This dynamic process is crucial for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape.[3] this compound disrupts this process, leading to cell cycle arrest, primarily in the G2/M phase, and the induction of apoptosis (programmed cell death).[1]
Q2: I am experiencing solubility issues with this compound. What solvents are recommended?
Poor aqueous solubility is a common challenge with many small molecule inhibitors, including those targeting tubulin. For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). Based on data for structurally similar tubulin inhibitors, a stock solution of up to 100 mg/mL in DMSO can be prepared, which may require sonication to fully dissolve.
For in vivo studies, a multi-step dissolution process is often necessary. A common approach involves initially dissolving the compound in a small amount of DMSO, followed by dilution with other vehicles such as PEG300, Tween-80, and saline to achieve a final, injectable solution.
Q3: Can I use solvents other than DMSO for my cell culture experiments?
While DMSO is the most common solvent for initial stock solutions, it can be toxic to cells at higher concentrations. It is crucial to dilute the DMSO stock solution in your cell culture medium to a final DMSO concentration that is non-toxic to your specific cell line, typically below 0.5%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q4: My tubulin polymerization assay is not working. What are some common troubleshooting steps?
Several factors can affect the outcome of a tubulin polymerization assay. Here are some common issues and potential solutions:
-
Inactive Tubulin: Ensure your purified tubulin is stored correctly at -80°C and has not undergone multiple freeze-thaw cycles, which can lead to protein denaturation and loss of activity.[4]
-
Incorrect Buffer Composition: The polymerization buffer (e.g., PEM buffer) composition, including pH and the concentration of GTP and MgCl2, is critical for tubulin assembly.[5] Prepare buffers fresh and verify the final concentrations of all components.
-
Compound Precipitation: If your compound precipitates upon dilution into the aqueous assay buffer, this can interfere with the results. Visually inspect the solution for any precipitation. If precipitation occurs, you may need to adjust the final solvent concentration or explore alternative formulation strategies.
-
Temperature Control: Tubulin polymerization is highly temperature-dependent. Ensure that the reaction is initiated by warming the mixture to 37°C and that this temperature is maintained consistently throughout the assay.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates out of solution when preparing working dilutions. | The compound has low aqueous solubility. | Prepare a high-concentration stock solution in 100% DMSO. For working solutions, perform serial dilutions in your final assay buffer, ensuring vigorous mixing at each step. The final DMSO concentration in the assay should be kept low (typically <1%) and consistent across all samples, including controls.[4] |
| Inconsistent results in the tubulin polymerization assay. | 1. Inaccurate pipetting.2. Air bubbles in the plate reader wells.3. Temperature fluctuations. | 1. Use calibrated pipettes and proper pipetting techniques.2. Be careful not to introduce air bubbles when dispensing reagents into the microplate wells.3. Ensure the plate reader is pre-warmed to 37°C and maintains a stable temperature throughout the measurement.[4] |
| No inhibition of tubulin polymerization is observed. | 1. The compound concentration is too low.2. The compound has degraded.3. The tubulin is not polymerizing correctly in the control wells. | 1. Perform a dose-response experiment to determine the optimal inhibitory concentration.2. Ensure proper storage of the compound stock solution (typically at -20°C or -80°C).3. Troubleshoot the polymerization assay itself using the suggestions in the FAQ section. |
| High background signal in the fluorescence-based polymerization assay. | Autofluorescence of the compound. | Measure the fluorescence of the compound alone in the assay buffer to determine its intrinsic fluorescence. If it is significant, you may need to subtract this background from your experimental readings or consider an alternative assay format (e.g., absorbance-based). |
Quantitative Data Summary
Table 1: Solubility of a Structurally Similar Compound (Tubulin Inhibitor 11)
| Solvent/Vehicle | Concentration | Notes |
| DMSO | 100 mg/mL (244.20 mM) | May require sonication. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (6.11 mM) | Clear solution for in vivo use. |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (6.11 mM) | Clear solution for in vivo use. |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (6.11 mM) | Clear solution for in vivo use. |
Note: This data is for "Tubulin inhibitor 11" and should be used as a guideline for "this compound". Always perform small-scale solubility tests before preparing large volumes of stock solutions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO based on the compound's molecular weight).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
Protocol 2: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This protocol is adapted from commercially available kits and published literature.[5]
-
Materials:
-
Purified tubulin (>97% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Fluorescent reporter (e.g., DAPI)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Paclitaxel)
-
Negative control (e.g., DMSO vehicle)
-
96-well, black, flat-bottom microplate
-
Temperature-controlled fluorescence plate reader
-
-
Procedure:
-
Prepare a tubulin solution at the desired final concentration (e.g., 2 mg/mL) in ice-cold General Tubulin Buffer.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Add the fluorescent reporter to the tubulin solution at the recommended concentration.
-
Prepare serial dilutions of this compound in General Tubulin Buffer. Also, prepare solutions for the positive and negative controls.
-
In a pre-chilled 96-well plate on ice, add the diluted compounds and controls.
-
Add the tubulin/GTP/reporter mix to each well to initiate the reaction.
-
Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., excitation/emission ~360/450 nm for DAPI) every minute for 60-90 minutes.
-
Analyze the data by plotting fluorescence intensity versus time. The inhibition of tubulin polymerization will result in a lower fluorescence signal compared to the vehicle control.
-
Visualizations
Caption: Dynamic instability of microtubules and the inhibitory action of this compound.
Caption: Workflow for an in vitro tubulin polymerization inhibition assay.
Caption: Cellular signaling consequences of microtubule disruption by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Microtubules and Their Role in Cellular Stress in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microtubule - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
Technical Support Center: Optimizing Tubulin Polymerization-IN-11 for G2/M Arrest
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tubulin polymerization-IN-11 to induce G2/M cell cycle arrest. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presented in a clear, accessible format to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of tubulin polymerization.[1] By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the mitotic spindle. This disruption prevents proper chromosome segregation during mitosis, leading to an arrest of the cell cycle at the G2/M phase.[1]
Q2: What is the recommended concentration range for inducing G2/M arrest with this compound?
A2: The optimal concentration of this compound is cell-line dependent. For HeLa cells, a concentration range of 12 nM to 48 nM for 24 hours has been shown to effectively induce G2/M arrest in a dose-dependent manner.[1] We strongly recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For use in cell culture, it is recommended to dissolve the compound in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[2][3] Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: How can I confirm that my cells are arrested in the G2/M phase?
A4: The most common method is flow cytometry analysis of cellular DNA content after staining with a fluorescent dye like propidium iodide (PI) or DAPI.[4] Cells in G2/M have twice the DNA content (4N) of cells in G1 (2N). Additionally, you can perform Western blot analysis for key G2/M phase proteins, such as increased levels of Cyclin B1 and phosphorylated histone H3. Immunofluorescence staining of α-tubulin can also visually confirm the disruption of the mitotic spindle.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is a potent tubulin inhibitor, it is important to consider potential off-target effects, as can be the case with many small molecule inhibitors.[5][6] Researchers should include appropriate controls in their experiments to mitigate and identify any potential off-target effects.
Data Presentation
Table 1: Antiproliferative Activity of this compound in Various Cell Lines
| Cell Line | IC50 (µM) after 48h |
| HeLa | 0.012 |
| HEK-293 | >100 |
| A549 | 10.40 |
| MCF-7 | 40.40 |
| T47D | 27.91 |
Data sourced from MedchemExpress.[1]
Table 2: G2/M Arrest in HeLa Cells Treated with this compound for 24 hours
| Concentration | % of Cells in G2/M |
| 12 nM | 13.90% |
| 24 nM | 26.00% |
| 48 nM | 92.65% |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining.
Materials:
-
Cells treated with this compound and control cells
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells once with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS and resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or PE channel.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.
Protocol 2: Immunofluorescence Staining of α-Tubulin
This protocol describes the visualization of microtubule structures in cells treated with this compound.
Materials:
-
Cells grown on coverslips and treated with this compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Protocol 3: Western Blot Analysis of Cyclin B1
This protocol details the detection of Cyclin B1 protein levels in cells treated with this compound.
Materials:
-
Cells treated with this compound and control cells
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-Cyclin B1 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.[7]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Cyclin B1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low percentage of G2/M arrested cells | - Suboptimal concentration of this compound.- Insufficient incubation time.- Cell line is resistant. | - Perform a dose-response (titration) experiment to find the optimal concentration.- Perform a time-course experiment to determine the optimal incubation time.- Refer to Table 1 for cell line sensitivity. Consider using a different cell line if resistance is suspected. |
| High cell death/toxicity | - Concentration of this compound is too high.- Prolonged incubation time.- Solvent (e.g., DMSO) toxicity. | - Reduce the concentration of the compound.- Shorten the incubation period.- Ensure the final solvent concentration is non-toxic (e.g., ≤ 0.1% DMSO). |
| Inconsistent flow cytometry results | - Cell clumping.- Improper fixation.- Incorrect gating during analysis. | - Ensure single-cell suspension by gentle pipetting or passing through a cell strainer.- Use ice-cold 70% ethanol and add it dropwise while vortexing.- Set gates based on unstained and single-stain controls. Use pulse width/area to exclude doublets.[9] |
| Weak or no signal in Western blot | - Low protein expression.- Inefficient protein transfer.- Incorrect antibody dilution. | - Ensure sufficient cell numbers and efficient lysis. Use a positive control if available.- Verify transfer efficiency using Ponceau S staining.- Optimize primary and secondary antibody concentrations. |
| High background in immunofluorescence | - Non-specific antibody binding.- Insufficient blocking.- Autofluorescence. | - Increase the concentration of blocking agent (e.g., BSA or serum).- Increase the duration of the blocking step.- Include a "secondary antibody only" control to check for non-specific binding. Use an antifade mounting medium. |
Visualizations
Caption: Signaling pathway of G2/M arrest induced by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for G2/M arrest experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tubulin polymerization in dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Off targets toxicological investigation of anti-cancer tubulin inhibit" by Abbound Sabbagh and Yaxin Li [engagedscholarship.csuohio.edu]
- 6. An update on the development on tubulin inhibitors for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Preventing off-target effects of Tubulin polymerization-IN-11
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Tubulin Polymerization-IN-11. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of tubulin polymerization with an IC50 value of 3.4 μM.[1] Its primary mechanism involves disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death).[1]
Q2: How does this compound affect cell cycle and apoptosis signaling pathways?
A2: this compound induces G2/M phase cell cycle arrest and apoptosis by modulating key regulatory proteins. Specifically, it decreases the expression levels of cyclin B1, phosphorylated cdc2 (p-cdc2), and the anti-apoptotic protein Bcl-2. Concurrently, it increases the expression of cleaved PARP, a marker of apoptosis.[1]
Q3: What are the recommended cell lines for studying the effects of this compound?
A3: Based on reported antiproliferative activity, HeLa cells are highly sensitive to this compound (IC50 = 0.012 µM). Other cancer cell lines such as A549 (lung), MCF-7, and T47D (breast) are also responsive, though at higher concentrations. It is important to note that the normal human embryonic kidney cell line, HEK-293, has shown low sensitivity (IC50 > 100 µM), suggesting some level of selectivity for cancer cells.[1]
Q4: What is the binding site of this compound on tubulin?
A4: The specific binding site of this compound on the αβ-tubulin heterodimer has not been publicly disclosed in the available literature. Identifying the binding site (e.g., colchicine, vinca, or taxane site) is crucial for understanding its precise mechanism and potential off-target effects. Competitive binding assays with known ligands for these sites can be performed to determine the binding pocket.[2]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and cell-based experiments with this compound.
In Vitro Tubulin Polymerization Assays
| Problem | Possible Cause | Recommended Solution |
| High background signal or compound precipitation | The compound may be precipitating in the assay buffer, causing light scattering that can be misinterpreted as polymerization. | Visually inspect the wells for precipitation. Run a control with the compound in the assay buffer without tubulin to measure any background signal. Ensure the final DMSO concentration is low (typically <1-2%). |
| Inconsistent polymerization rates between replicates | - Inaccurate pipetting.- Air bubbles in the wells.- Temperature fluctuations across the plate. | - Use calibrated pipettes and practice proper pipetting technique.- Be careful not to introduce air bubbles when dispensing reagents.- Use the central wells of the 96-well plate to minimize edge effects related to temperature. |
| No or weak polymerization in control wells | - Inactive tubulin due to improper storage or freeze-thaw cycles.- Insufficient GTP concentration. | - Store tubulin at -80°C and avoid repeated freeze-thaw cycles. If tubulin quality is suspect, centrifuge at high speed to remove aggregates.- Ensure the final GTP concentration is optimal for polymerization (typically 1 mM). |
| Unexpected enhancement of polymerization | The compound may have a stabilizing effect at the tested concentration, or it may be inducing aggregation. | To differentiate between stabilization and non-specific aggregation, perform a cold-induced depolymerization step at the end of the assay. True microtubules will depolymerize on ice, while aggregates may not. |
Cell-Based Assays
| Problem | Possible Cause | Recommended Solution |
| Low potency or no effect on cell viability | - The cell line may be resistant (e.g., due to high expression of drug efflux pumps like P-glycoprotein).- The compound may be unstable in the cell culture medium. | - Use a sensitive cell line like HeLa as a positive control.- Test for compound stability in your specific cell culture medium over the time course of the experiment. |
| High toxicity in normal cell lines | Potential off-target effects of the compound. | - Determine the IC50 in a panel of both cancerous and non-cancerous cell lines to assess the therapeutic window.- If off-target toxicity is suspected, consider performing off-target profiling studies. |
| Difficulty in detecting changes in cell cycle or apoptosis markers | - Suboptimal compound concentration or incubation time.- Insufficient antibody quality for western blotting or flow cytometry. | - Perform a dose-response and time-course experiment to identify the optimal conditions for observing the desired effects.- Validate antibodies using appropriate positive and negative controls. |
Quantitative Data Summary
The following table summarizes the reported in vitro and antiproliferative activities of this compound.
| Assay | Parameter | Value | Cell Line |
| Tubulin Polymerization | IC50 | 3.4 µM | N/A (Bovine Brain Tubulin) |
| Antiproliferation (48h) | IC50 | 0.012 µM | HeLa |
| IC50 | 10.40 µM | A549 | |
| IC50 | 40.40 µM | MCF-7 | |
| IC50 | 27.91 µM | T47D | |
| IC50 | > 100 µM | HEK-293 |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This protocol is a general guideline for measuring the effect of this compound on tubulin polymerization in vitro.
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) to a final concentration of 3-5 mg/mL. Keep on ice.
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the compound in G-PEM buffer. The final DMSO concentration in the assay should not exceed 2%.
-
-
Assay Procedure:
-
Pre-warm a 96-well plate reader to 37°C.
-
On ice, add the diluted compound or vehicle control to the wells of a 96-well plate.
-
Add the cold tubulin solution to each well to initiate the reaction.
-
Immediately place the plate in the pre-warmed plate reader.
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance (OD340) versus time.
-
Determine the Vmax of polymerization for each concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Framework for Identifying Off-Target Effects
Given the lack of specific off-target information for this compound, a systematic approach is recommended to identify potential off-target interactions.
-
Kinase Profiling:
-
Since many small molecule inhibitors can have off-target effects on kinases, a broad kinase panel screening is recommended.
-
Engage a commercial service that offers screening against a large panel of kinases (e.g., >300 kinases).
-
The compound is typically tested at one or two concentrations (e.g., 1 µM and 10 µM) to identify initial hits.
-
Follow up with IC50 determination for any identified off-target kinases.
-
-
Chemical Proteomics:
-
This approach can identify direct binding partners of the compound in an unbiased manner from cell lysates or live cells.
-
Synthesize a probe version of this compound containing a reactive group and a reporter tag (e.g., biotin).
-
Incubate the probe with cell lysates, enrich the protein-probe complexes using affinity purification (e.g., streptavidin beads), and identify the bound proteins by mass spectrometry.
-
-
Cellular Thermal Shift Assay (CETSA):
-
CETSA can be used to validate target engagement and identify off-target binding in a cellular context.
-
Treat intact cells with the compound or vehicle.
-
Heat the cells across a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the aggregated proteins.
-
Quantify the amount of soluble target protein (and potential off-targets) at each temperature by western blot or mass spectrometry. Ligand binding will typically increase the thermal stability of the target protein.
-
Visualizations
References
Why is Tubulin polymerization-IN-11 not inhibiting tubulin polymerization
Welcome to the technical support center for Tubulin polymerization-IN-11. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a potent small molecule inhibitor of tubulin polymerization, with a reported IC50 of 3.4 μM in biochemical assays.[1][2] In a cellular context, it exhibits antiproliferative activity by disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and the induction of apoptosis.[1] Its effects are associated with the downregulation of cyclin B1, p-cdc2, and Bcl-2, and an increase in the expression of cleaved PARP.[1]
Q2: At what concentration should I use this compound?
The effective concentration of this compound can vary significantly depending on the experimental system.
-
In vitro tubulin polymerization assays: The reported IC50 is 3.4 μM.[1] A good starting point for an in vitro assay would be to test a concentration range around this value (e.g., 0.1 μM to 50 μM).
-
Cell-based assays: The antiproliferative IC50 is highly cell-line dependent.[1] For instance, the IC50 is 0.012 μM for HeLa cells, but over 100 μM for HEK-293 cells.[1] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal working concentration. In HeLa cells, effects on the cell cycle and apoptosis have been observed in the nanomolar range (12-48 nM).[1]
Q3: What is the recommended solvent for this compound?
Most tubulin inhibitors are soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in DMSO and then dilute it in the appropriate aqueous buffer or cell culture medium for your experiment. Always include a vehicle control (DMSO alone) in your experiments, ensuring the final DMSO concentration is low (typically below 0.5%) to avoid solvent-induced artifacts.[3]
Troubleshooting Guide: Why is this compound Not Inhibiting Tubulin Polymerization?
If you are not observing the expected inhibitory effect of this compound in your experiments, consider the following potential issues and troubleshooting steps.
Issue 1: Problems in an In Vitro Tubulin Polymerization Assay
Possible Cause 1: Suboptimal Assay Conditions The kinetics of tubulin polymerization are sensitive to various factors.
-
Troubleshooting:
-
Temperature: Ensure the reaction is performed at 37°C, as tubulin polymerization is temperature-dependent.
-
Buffer Composition: Use a suitable polymerization buffer, such as PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9).[4] The presence of GTP (typically 1 mM) is essential for polymerization.[5]
-
Tubulin Quality: The quality of the purified tubulin is critical. Use freshly prepared or properly stored (at -80°C in small aliquots) tubulin with high purity (>99%).[3] Avoid repeated freeze-thaw cycles.[3] Aggregated tubulin can act as seeds, altering the polymerization curve.[3] Consider pre-centrifuging the tubulin solution to remove aggregates.[3]
-
Possible Cause 2: Compound-Related Issues The inhibitor itself may be the source of the problem.
-
Troubleshooting:
-
Concentration: Verify the concentration of your this compound stock solution. As its IC50 is 3.4 μM, ensure your final assay concentration is sufficient to observe inhibition.
-
Solubility and Precipitation: The inhibitor may precipitate in the aqueous assay buffer. Visually inspect the solution for any cloudiness. If precipitation is suspected, you may need to adjust the final DMSO concentration (up to 2% is tolerated in some assays) or consider using a different formulation if available.[3]
-
Compound Integrity: Ensure the compound has been stored correctly and has not degraded.
-
Possible Cause 3: Incorrect Data Interpretation The assay signal might be misleading.
-
Troubleshooting:
-
Assay Controls: Always include positive and negative controls. A negative control (e.g., DMSO vehicle) should show a normal polymerization curve. A positive control inhibitor (e.g., nocodazole or colchicine) should show robust inhibition. A positive control for polymerization enhancement (e.g., paclitaxel) is also useful.[3]
-
Artifacts: Some compounds can cause tubulin to precipitate, which can be misinterpreted as polymerization in a light-scattering assay.[3] To check for this, at the end of the assay, cool the plate to 4°C for 20-30 minutes. True microtubules will depolymerize, and the signal should decrease. If the signal remains high, it may be due to compound-induced precipitation.[3]
-
Issue 2: Lack of Effect in Cell-Based Assays
Possible Cause 1: Cell Line Resistance or Insensitivity Different cell lines exhibit varying sensitivity to tubulin inhibitors.
-
Troubleshooting:
-
Dose-Response: Perform a broad dose-response curve (e.g., from nanomolar to high micromolar) to determine the IC50 for your specific cell line. The reported data shows that while HeLa cells are highly sensitive, HEK-293 cells are resistant.[1] Your cell line may have an intrinsically low sensitivity.
-
Multidrug Resistance: Some cancer cell lines overexpress efflux pumps like P-glycoprotein (P-gp), which can actively remove the inhibitor from the cell, conferring resistance.[6] While inhibitors that bind to the colchicine site are sometimes less susceptible to this, it remains a possibility.[6]
-
Possible Cause 2: Insufficient Incubation Time The effects of tubulin inhibitors on the cell cycle and apoptosis are time-dependent.
-
Troubleshooting:
-
Time Course Experiment: Conduct a time-course experiment. Effects on microtubule structure can be observed within a few hours, while cell cycle arrest may take 18-24 hours, and apoptosis may require 24-48 hours or longer to become apparent.[1]
-
Possible Cause 3: Experimental Readout Not Optimal The chosen assay may not be sensitive enough or appropriate for detecting the inhibitor's effect.
-
Troubleshooting:
-
Direct vs. Indirect Measures: A cell viability assay (like MTT or CTG) is an indirect measure of the inhibitor's effect. For a more direct assessment, use techniques like immunofluorescence microscopy to visualize microtubule morphology, or flow cytometry to analyze cell cycle distribution (looking for an increase in the G2/M population).[7]
-
Quantitative Data Summary
The following table summarizes the reported in vitro and cellular activities of this compound.
| Parameter | Value | Experimental System | Reference |
| IC50 (Tubulin Polymerization) | 3.4 μM | In vitro biochemical assay | [1] |
| Antiproliferative IC50 (HeLa) | 0.012 μM | Cell-based assay (48h) | [1] |
| Antiproliferative IC50 (HEK-293) | >100 μM | Cell-based assay (48h) | [1] |
| Antiproliferative IC50 (A549) | 10.40 μM | Cell-based assay (48h) | [1] |
| Antiproliferative IC50 (MCF-7) | 40.40 μM | Cell-based assay (48h) | [1] |
| Antiproliferative IC50 (T47D) | 27.91 μM | Cell-based assay (48h) | [1] |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This protocol is adapted from commercially available kits and general practices.
-
Reagent Preparation:
-
Thaw lyophilized, high-purity tubulin protein on ice. Reconstitute in a suitable buffer (e.g., PEM buffer with 1mM GTP) to a working concentration (e.g., 2 mg/mL).
-
Prepare a fluorescent reporter solution (e.g., DAPI) in the polymerization buffer.
-
Prepare serial dilutions of this compound and control compounds (e.g., nocodazole, paclitaxel, DMSO) in the polymerization buffer.
-
-
Assay Procedure:
-
In a pre-chilled 96-well black plate, add the test compounds and controls.
-
Add the tubulin/fluorescent reporter mixture to each well. The final volume is typically 50-100 µL.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 420 nm) every 30-60 seconds for at least 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each condition.
-
Determine key parameters such as the lag time, maximum polymerization rate (Vmax), and the final polymer mass (plateau).
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value for this compound.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment:
-
Plate your cells of interest (e.g., HeLa) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 12, 24, 48 nM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. Gate the single-cell population and analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Microtubule dynamics and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Inhibition of tubulin polymerization by hypochlorous acid and chloramines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic analysis of tubulin assembly in the presence of the microtubule-associated protein TOGp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the stability of Tubulin polymerization-IN-11 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Tubulin polymerization-IN-11 in their experiments.
Troubleshooting Guide
Researchers may encounter challenges with the stability and solubility of this compound. The following table summarizes common issues and provides recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | Low aqueous solubility of this compound. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility. | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When diluting into an aqueous buffer, ensure the final concentration of the organic solvent is sufficient to maintain solubility, typically not exceeding 2% (v/v) for most cell-based assays. Perform serial dilutions and vortex thoroughly between each dilution. Consider using a surfactant or formulating with excipients for in vivo studies. |
| Loss of Activity Over Time | The compound may be unstable in solution, especially at room temperature or in aqueous buffers. The 2-aminoimidazoline scaffold can be susceptible to hydrolysis at neutral or alkaline pH. | Prepare fresh working solutions for each experiment from a frozen stock. Store stock solutions at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months). Aliquot stock solutions to avoid repeated freeze-thaw cycles. For experiments in aqueous buffers, consider using a slightly acidic buffer if compatible with the assay. |
| Inconsistent Experimental Results | Variability in the preparation of the compound solution. Incomplete dissolution of the compound. Degradation of the compound due to improper storage. | Standardize the protocol for preparing and handling the compound. Ensure complete dissolution of the stock solution by vortexing before making dilutions. Always use freshly prepared working solutions and adhere to recommended storage conditions. Run appropriate positive and negative controls in every experiment. |
| Difficulty Dissolving the Compound | The compound may have poor solubility in the chosen solvent. | The recommended solvent for initial stock solution is DMSO. For a related compound, Tubulin polymerization-IN-47, the solubility in DMSO is approximately 125 mg/mL. While this provides an estimate, the solubility of this compound should be determined empirically. Gentle warming and vortexing can aid dissolution. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Q2: How should I store stock solutions of this compound?
A2: For long-term storage, it is recommended to store stock solutions in DMSO at -80°C for up to six months. For short-term storage, -20°C for up to one month is acceptable. It is crucial to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q3: My compound precipitates when I add it to my cell culture medium. How can I prevent this?
A3: Precipitation in aqueous solutions like cell culture media is a common issue for poorly soluble compounds. To prevent this, ensure that the final concentration of DMSO in your working solution is kept as low as possible, ideally below 1-2%, while still maintaining the compound's solubility.[1] Prepare a concentrated stock solution in DMSO and then perform serial dilutions in your culture medium, ensuring thorough mixing at each step. It is also advisable to prepare the final working solution immediately before adding it to the cells.
Q4: Is this compound stable in aqueous buffers?
A4: The stability of this compound in aqueous buffers may be limited. Compounds with a 2-aminoimidazoline moiety can be unstable at neutral or alkaline pH.[2][3] It is recommended to prepare fresh working solutions in your experimental buffer immediately before use. If your experiment allows, using a slightly acidic buffer may improve stability.
Q5: How can I confirm the activity of my this compound solution?
A5: The activity of this compound can be confirmed by performing a tubulin polymerization assay or a cell-based assay. In a tubulin polymerization assay, the inhibitor should prevent the polymerization of purified tubulin in vitro. In a cell-based assay, treatment with an active compound should induce a G2/M phase cell cycle arrest and subsequent apoptosis, which can be measured by flow cytometry and western blotting for relevant markers like cleaved PARP.
Experimental Protocols
Protocol for Preparation of Stock and Working Solutions
-
Preparation of Stock Solution (10 mM in DMSO):
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of the compound.
-
Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) for a short period can aid dissolution.
-
Aliquot the stock solution into small, single-use volumes in tightly sealed vials and store at -80°C.
-
-
Preparation of Working Solutions for Cell Culture:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed, sterile cell culture medium to achieve the desired final concentrations.
-
Ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically ≤ 1%).
-
Use the freshly prepared working solutions immediately. Do not store working solutions in aqueous media.
-
Protocol for Assessing Compound Stability in Solution
This protocol outlines a general workflow to assess the stability of this compound in a specific buffer over time.
-
Prepare a working solution of this compound in the desired experimental buffer at the intended concentration.
-
Divide the solution into several aliquots.
-
At time zero, take one aliquot and test its activity using a relevant assay (e.g., in vitro tubulin polymerization assay or a cell-based viability assay).
-
Store the remaining aliquots under the desired experimental conditions (e.g., 4°C, room temperature, 37°C).
-
At subsequent time points (e.g., 2, 4, 8, 24 hours), test the activity of one aliquot from each storage condition.
-
A significant decrease in activity over time indicates instability under those conditions.
Visualizations
Signaling Pathway of Tubulin Polymerization Inhibitors
Caption: Signaling cascade initiated by this compound.
Experimental Workflow for Assessing Compound Stability
Caption: Experimental workflow for evaluating compound stability.
References
Minimizing cytotoxicity of Tubulin polymerization-IN-11 in normal cells
Welcome to the technical support center for Tubulin polymerization-IN-11. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a focus on strategies to minimize its cytotoxic effects in normal cells during your experiments.
Troubleshooting Guides and FAQs
This section provides answers to common questions and troubleshooting advice for issues you may encounter when working with this compound.
FAQ 1: What is the known cytotoxicity of this compound in normal cells?
This compound, also known as compound 7i, is a potent inhibitor of tubulin polymerization with an IC50 of 3.4 μM.[1] While it shows high antiproliferative activity against various cancer cell lines (e.g., HeLa IC50 = 0.012 µM), it has demonstrated a significantly lower cytotoxic potential in the normal human embryonic kidney cell line, HEK-293, with an IC50 greater than 100 µM.[1] This suggests a degree of selectivity for cancer cells over this specific normal cell line. However, cytotoxicity can vary significantly between different normal cell types. It is crucial to determine the IC50 value in the specific normal cell line you are using as a control in your experiments.
Troubleshooting 1: I am observing significant cytotoxicity in my normal cell line. What are the potential causes and solutions?
If you are observing unexpected or high cytotoxicity in your normal cell line, consider the following factors and potential solutions:
-
Cell Line Sensitivity: Different normal cell lines exhibit varying sensitivities to tubulin inhibitors. Your specific cell line may be more susceptible to the effects of this compound.
-
Recommendation: Perform a dose-response experiment to determine the precise IC50 of this compound in your chosen normal cell line. This will help you establish a therapeutic window for your experiments.
-
-
Off-Target Effects: At higher concentrations, the likelihood of off-target effects increases, which can contribute to cytotoxicity.
-
Recommendation: Use the lowest effective concentration of this compound that achieves the desired effect in your cancer cell model while minimizing the impact on normal cells.
-
-
Experimental Conditions: Factors such as cell density, passage number, and media composition can influence cellular responses to a compound.
-
Recommendation: Ensure consistent experimental conditions across all assays. Use cells with a low passage number and maintain optimal cell culture conditions.
-
FAQ 2: Are there any general strategies to reduce the cytotoxicity of tubulin inhibitors in normal cells?
Yes, several strategies are being explored to mitigate the toxicity of tubulin inhibitors in normal cells, which may be applicable to this compound. These approaches aim to enhance the therapeutic index by either protecting normal cells or by specifically targeting cancer cells.
-
Combination Therapy: The use of a second agent that selectively protects normal cells or enhances the anti-cancer effect at lower, less toxic concentrations of the tubulin inhibitor.
-
Dual-Targeting Inhibitors: Designing molecules that inhibit both tubulin and another cancer-specific target could potentially lead to increased efficacy and reduced toxicity to normal cells.[2][3]
-
Targeted Delivery Systems: Novel formulations, such as antibody-drug conjugates (ADCs) or nanoparticle-based delivery systems, can help to concentrate the drug at the tumor site, thereby reducing systemic exposure and toxicity to normal tissues.
Troubleshooting 2: How can I experimentally test strategies to reduce the cytotoxicity of this compound?
To investigate methods for reducing the cytotoxicity of this compound in your experimental system, you can consider the following approaches:
-
Co-treatment with a Potential Protective Agent:
-
Select a protective agent based on literature review (e.g., antioxidants, growth factors that may support normal cell survival).
-
Perform a dose-response matrix experiment, treating your normal cells with varying concentrations of both this compound and the protective agent.
-
Assess cell viability using an MTT or similar assay to identify concentrations of the protective agent that mitigate the cytotoxicity of this compound.
-
-
Investigating Combination Therapies for Synergy:
-
Choose a second anti-cancer agent that is hypothesized to work synergistically with this compound.
-
Treat both your cancer and normal cell lines with each agent alone and in combination at various concentrations.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1) in cancer cells, while assessing the impact on normal cell viability.
-
Data Presentation
The following table summarizes the reported antiproliferative activity of this compound (compound 7i) against a panel of human cancer cell lines and one normal cell line.
| Cell Line | Cell Type | IC50 (µM) |
| HeLa | Cervical Cancer | 0.012 |
| A549 | Lung Cancer | 10.40 |
| MCF-7 | Breast Cancer | 40.40 |
| T47D | Breast Cancer | 27.91 |
| HEK-293 | Normal Human Embryonic Kidney | >100 |
| Data sourced from MedchemExpress product information sheet.[1] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
This protocol provides a method for determining the cytotoxic effect of this compound on both normal and cancer cell lines.
Materials:
-
96-well plates
-
Cell lines of interest (e.g., a normal cell line and a cancer cell line)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Flow Cytometry using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
6-well plates
-
Cell lines of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for the specified time.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Signaling Pathways and Visualizations
Tubulin inhibitors are known to induce G2/M cell cycle arrest and apoptosis. The diagram below illustrates the general signaling pathway leading to apoptosis that is often activated by tubulin inhibitors.
Caption: General apoptotic pathway induced by tubulin inhibitors.
The following diagram illustrates a general workflow for assessing and mitigating the cytotoxicity of this compound.
Caption: Workflow for mitigating cytotoxicity of tubulin inhibitors.
Disclaimer: The information provided in this technical support center is for research purposes only. The troubleshooting strategies and protocols are based on general knowledge of tubulin inhibitors and may need to be optimized for your specific experimental setup and cell lines. It is highly recommended to perform thorough literature research and pilot experiments to validate these approaches for this compound.
References
Adjusting assay conditions for Tubulin polymerization-IN-11
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their tubulin polymerization assays with Tubulin polymerization-IN-11. The guidance provided is based on established principles of tubulin polymerization assays and inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a tubulin polymerization inhibitor like this compound?
A1: Tubulin polymerization inhibitors, such as this compound, typically function by binding to tubulin subunits (αβ-heterodimers), preventing their assembly into microtubules.[1][2][3] This disruption of microtubule dynamics leads to cell cycle arrest, particularly in the G2/M phase, and can ultimately induce apoptosis in cancer cells.[1] These inhibitors often interact with specific binding sites on tubulin, such as the colchicine-binding site, which leads to conformational changes that are incompatible with microtubule formation.[2][4]
Q2: What are the key components and conditions for a standard in vitro tubulin polymerization assay?
A2: A typical in vitro tubulin polymerization assay includes purified tubulin, a polymerization buffer, GTP, and the test compound. The polymerization process is monitored by measuring the change in turbidity (light scattering at 340-350 nm) or fluorescence over time as tubulin dimers assemble into microtubules.[5][6][7][8][9] Key parameters are summarized in the table below.
| Parameter | Typical Range/Condition | Purpose |
| Tubulin Concentration | 1 - 4 mg/mL (approx. 10 - 40 µM) | To ensure a sufficient concentration for polymerization to occur.[5][6][7] |
| Polymerization Buffer | 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5-1 mM EGTA | Provides a stable pH and ionic environment for tubulin assembly. |
| GTP Concentration | 1 mM | Essential for tubulin polymerization; GTP hydrolysis is a key step in microtubule dynamics.[10][11] |
| Temperature | 37°C | Promotes tubulin polymerization; microtubules depolymerize at lower temperatures (e.g., 4°C).[7] |
| Detection Method | Turbidity (Absorbance at 340-350 nm) or Fluorescence (e.g., DAPI) | To monitor the extent of microtubule formation over time.[8][9] |
| Positive Controls | Paclitaxel (stabilizer), Colchicine/Vinblastine (inhibitor) | To validate assay performance and provide a reference for inhibitory or stabilizing effects.[5][12] |
| Negative Control | DMSO (or vehicle) | To establish a baseline for normal tubulin polymerization.[5] |
Q3: How should I prepare and store my tubulin to ensure optimal activity?
A3: Proper handling of tubulin is critical for reproducible results. Tubulin should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6] When ready to use, thaw the tubulin on ice and keep it on ice until the reaction is initiated.[6][7] If tubulin has been stored improperly or freeze-thawed, it may contain aggregates that can act as seeds, leading to a shortened lag phase in the polymerization curve.[6] To remove these aggregates, it is recommended to pre-centrifuge the tubulin solution at a high speed (e.g., ~140,000 x g) for 10 minutes at 4°C before use.[6]
Troubleshooting Guide
This guide addresses common issues you may encounter when adjusting assay conditions for this compound.
Problem 1: No or Low Polymerization Signal in the Negative Control (DMSO)
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Tubulin | Ensure tubulin has been stored properly at -80°C and has not undergone multiple freeze-thaw cycles.[6] Use a fresh aliquot of tubulin. Consider purchasing a new batch of tubulin from a reputable supplier. |
| Incorrect Buffer Composition | Verify the pH and concentration of all buffer components (PIPES, MgCl₂, EGTA). Prepare fresh buffer if necessary. |
| Insufficient GTP | GTP is essential for polymerization. Ensure the final concentration is ~1 mM.[5][7] Prepare fresh GTP stock solution if degradation is suspected. |
| Incorrect Temperature | The assay should be run at 37°C.[7] Pre-warm the 96-well plate and the spectrophotometer/fluorometer to 37°C before adding the reaction mix.[7] |
| Low Tubulin Concentration | Confirm the final tubulin concentration is within the optimal range (typically 1-4 mg/mL).[5][7] |
Problem 2: High Background Signal or Precipitate Formation
Possible Causes & Solutions
| Cause | Recommended Action |
| Inhibitor Precipitation | This compound may precipitate at the tested concentration. Visually inspect the well for any precipitate. Test the solubility of the compound in the assay buffer alone. If it precipitates, consider reducing the concentration or using a different solvent (ensure the final solvent concentration is compatible with the assay, e.g., DMSO < 2%).[6] |
| Tubulin Aggregation | This can occur with improper storage or handling.[6] Pre-centrifuge the tubulin solution as described in the FAQs to remove aggregates.[6] The absence of a lag phase in the control polymerization curve often indicates the presence of aggregates.[6] |
| Contaminated Reagents | Use high-purity reagents and sterile, nuclease-free water to prepare all solutions. |
Problem 3: Inconsistent or Non-Reproducible Results
Possible Causes & Solutions
| Cause | Recommended Action |
| Pipetting Errors | Inaccurate pipetting can lead to significant variability.[6] Use calibrated pipettes and be careful to avoid introducing air bubbles.[6] Prepare a master mix for the tubulin and buffer to minimize pipetting variations between wells. |
| Temperature Fluctuations | Ensure a stable temperature of 37°C throughout the experiment.[7] Use a plate reader with reliable temperature control. |
| Edge Effects in 96-Well Plate | Evaporation from the outer wells of a 96-well plate can concentrate reactants and alter results. Avoid using the outermost wells or fill them with buffer to minimize evaporation from adjacent wells. |
| Reagent Instability | Prepare fresh dilutions of this compound and controls for each experiment. Thaw tubulin and GTP just before use and keep them on ice.[6][7] |
Experimental Protocols & Workflows
Standard Tubulin Polymerization Assay Protocol
A detailed methodology for a standard tubulin polymerization assay is outlined below.
-
Reagent Preparation:
-
Reaction Setup (on ice):
-
Data Acquisition:
-
Immediately transfer the 96-well plate to a spectrophotometer or fluorometer pre-warmed to 37°C.[7]
-
Monitor the change in absorbance at 340-350 nm or fluorescence (e.g., excitation/emission ~360/450 nm with a fluorescent reporter) at regular intervals (e.g., every 30-60 seconds) for 60-90 minutes.[5][6]
-
-
Data Analysis:
-
Plot the absorbance or fluorescence intensity against time to generate polymerization curves.
-
Determine key parameters such as the lag time, maximum polymerization rate (Vmax), and the final polymer mass (plateau).
-
Calculate the IC50 value for this compound by plotting the percent inhibition against the compound concentration.
-
Visualizing Experimental Workflows and Logical Relationships
Caption: A flowchart of the tubulin polymerization assay workflow.
References
- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In vitro tubulin polymerization assay [bio-protocol.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. universalbiologicals.com [universalbiologicals.com]
- 10. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic analysis of tubulin assembly in the presence of the microtubule-associated protein TOGp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. maxanim.com [maxanim.com]
Validation & Comparative
Comparative Guide to Microtubule Depolymerization Agents: A Focus on Tubulin Polymerization-IN-11
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tubulin polymerization-IN-11 and other well-established microtubule depolymerizing agents. The information presented herein is intended to facilitate research and development efforts in oncology and other fields where microtubule dynamics are a key therapeutic target.
Introduction to Microtubule Dynamics
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is crucial for a variety of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] The disruption of microtubule dynamics is a key mechanism of action for a number of successful anti-cancer drugs.[2] These agents can be broadly categorized as either microtubule-stabilizing or -destabilizing agents. This guide focuses on the latter, which induce microtubule depolymerization, leading to cell cycle arrest and apoptosis.
Overview of Compared Agents
This guide compares this compound with three widely studied microtubule depolymerizing agents: colchicine, vincristine (a vinca alkaloid), and nocodazole.
-
This compound: A potent inhibitor of tubulin polymerization.[3]
-
Colchicine: A natural product that binds to tubulin and inhibits microtubule formation.[2]
-
Vincristine: A vinca alkaloid that also inhibits tubulin polymerization.
-
Nocodazole: A synthetic benzimidazole derivative that disrupts microtubule assembly.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the inhibition of in vitro tubulin polymerization by the compared agents. It is important to note that the data for this compound is sourced from a commercial vendor, whereas the data for the other compounds are from a peer-reviewed study. Direct comparisons should therefore be made with caution, as experimental conditions may vary.
| Compound | In Vitro Tubulin Polymerization IC50 (µM) | Data Source |
| This compound | 3.4 | Commercial Vendor[3] |
| Colchicine | ~1 | Peer-Reviewed Study (Laisne et al., 2021) |
| Vinblastine (Vinca Alkaloid) | ~1 | Peer-Reviewed Study (Laisne et al., 2021) |
| Nocodazole | ~5 | Peer-Reviewed Study (Laisne et al., 2021) |
Mechanism of Action: A Signaling Pathway Perspective
Microtubule depolymerizing agents interfere with the dynamic equilibrium between soluble tubulin dimers and polymerized microtubules. By binding to tubulin subunits, these compounds prevent their incorporation into microtubules, shifting the equilibrium towards depolymerization. This leads to a loss of microtubule structure and function, ultimately triggering downstream signaling pathways that result in cell cycle arrest, primarily at the G2/M phase, and apoptosis.
Caption: General signaling pathway of microtubule depolymerization.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring the change in turbidity of the solution.
Materials:
-
Purified tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340-350 nm
Procedure:
-
On ice, prepare a reaction mixture containing tubulin at a final concentration of 1-3 mg/mL in polymerization buffer.
-
Add GTP to a final concentration of 1 mM.
-
Add the test compound at the desired concentration. A vehicle control (e.g., DMSO) should be included.
-
Transfer the reaction mixture to a pre-chilled cuvette or 96-well plate.
-
Place the cuvette or plate in the spectrophotometer pre-heated to 37°C.
-
Immediately begin recording the absorbance at 340-350 nm at regular intervals (e.g., every 30 seconds) for 30-60 minutes.
-
The increase in absorbance over time reflects the rate and extent of tubulin polymerization. The effect of the test compound is determined by comparing the polymerization curve to that of the vehicle control.
Caption: Workflow for In Vitro Tubulin Polymerization Assay.
Immunofluorescence Staining of Microtubules in Cultured Cells
This method allows for the visualization of the microtubule network within cells and the assessment of the effects of depolymerizing agents.
Materials:
-
Cultured cells grown on coverslips or in imaging-compatible plates
-
Test compounds
-
Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips or in imaging plates and allow them to adhere overnight.
-
Treat the cells with the test compound at the desired concentration and for the desired time. Include a vehicle control.
-
Wash the cells with pre-warmed PBS.
-
Fix the cells with the chosen fixation solution. For example, incubate with ice-cold methanol for 5-10 minutes at -20°C.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature (if using a paraformaldehyde-based fixative).
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating with blocking solution for 30-60 minutes at room temperature.
-
Incubate the cells with the primary anti-tubulin antibody diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope. Depolymerization will be observed as a diffuse cytoplasmic staining and a loss of the filamentous microtubule network.
Caption: Workflow for Immunofluorescence Staining of Microtubules.
Conclusion
This compound demonstrates potent in vitro activity as an inhibitor of tubulin polymerization. Its efficacy, based on the available data, appears to be in a similar micromolar range to other established microtubule depolymerizing agents like colchicine and vinblastine. However, further validation of its activity in peer-reviewed studies is necessary for a definitive comparison. The experimental protocols provided in this guide offer a framework for researchers to independently validate and compare the effects of this compound and other compounds on microtubule depolymerization. This information can aid in the rational design and development of novel therapeutics targeting microtubule dynamics.
References
- 1. The tubulin polymerization promoting protein, TPPP/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Tubulin Polymerization Inhibitors: Cross-Validation of Tubulin Polymerization-IN-11 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel tubulin polymerization inhibitor, Tubulin Polymerization-IN-11, with established and other novel inhibitors. The information presented is based on available experimental data to assist researchers in evaluating its potential for their studies.
Introduction to Tubulin Polymerization and its Inhibition
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is fundamental to their function, particularly in the formation of the mitotic spindle during cell division. Disruption of this dynamic process is a well-established and effective strategy in cancer therapy.
Tubulin inhibitors are a class of compounds that interfere with microtubule dynamics. They are broadly categorized into two groups: microtubule-stabilizing agents (e.g., taxanes like paclitaxel), which promote polymerization and prevent depolymerization, and microtubule-destabilizing agents (e.g., vinca alkaloids like vincristine and colchicine site binders), which inhibit polymerization. By disrupting microtubule function, these agents can arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and ultimately, apoptosis in cancer cells.
This compound is a novel small molecule inhibitor of tubulin polymerization. This guide will compare its activity with other known tubulin inhibitors, providing a clear overview of its potency and selectivity across different cell lines.
Comparative Analysis of Tubulin Inhibitor Activity
The efficacy of tubulin inhibitors is typically evaluated by their ability to inhibit tubulin polymerization in biochemical assays and their anti-proliferative effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in these assays.
In Vitro Tubulin Polymerization Inhibition
This table summarizes the in vitro activity of this compound and its alternatives in inhibiting tubulin polymerization.
| Compound | Tubulin Polymerization IC50/EC50 (µM) | Notes |
| This compound | 3.4 [1] | Potent inhibitor of tubulin polymerization. |
| STK899704 | Not explicitly stated | Prevents the polymerization of purified tubulin in vitro[2][3]. A specific IC50 value is not provided. |
| Paclitaxel | 23[4] | An EC50 value for tubulin assembly under specific conditions (room temperature, no exogenous GTP). Paclitaxel is a polymerization promoter. |
| Vinblastine (Vinca Alkaloid) | 0.43 | Concentration that prevents polymerization by 50%[5]. |
| Colchicine | 8.1 | IC50 for a specific analogue (G13) was 13.5 µM in the same study. |
Anti-proliferative Activity in Cancer Cell Lines
The following table compares the anti-proliferative activity (IC50 values) of this compound and its alternatives across several human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as incubation time and cell density.
| Compound | HeLa (Cervical Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| This compound | 0.012 [1] | 10.40 [1] | 40.40 [1] |
| STK899704 | 0.2 - 1.0 (general range)[2][3] | 0.2 - 1.0 (general range)[2][3] | 0.2 - 1.0 (general range)[2][3] |
| Paclitaxel | 0.0025 - 0.0075[6] | 0.00135[7] | 0.0075[8] |
| Vincristine | Not available | 0.02, 0.137, 0.1715[9][10] | 0.005, 0.007371[9][11] |
Signaling Pathway and Experimental Workflow
Tubulin Polymerization and Inhibition Signaling Pathway
The following diagram illustrates the dynamic process of tubulin polymerization to form microtubules and the points at which different classes of inhibitors exert their effects.
Caption: Signaling pathway of microtubule dynamics and inhibitor action.
General Experimental Workflow for Evaluating Tubulin Inhibitors
This diagram outlines a typical workflow for screening and characterizing tubulin polymerization inhibitors.
Caption: Workflow for tubulin inhibitor screening and characterization.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (turbidity) at 340 nm. Alternatively, a fluorescent reporter that binds to polymerized tubulin can be used, where an increase in fluorescence indicates polymerization.
General Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein (e.g., bovine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).
-
Prepare a GTP stock solution.
-
Prepare the test compound at various concentrations in an appropriate solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and the test compound or vehicle control.
-
For fluorescence-based assays, a fluorescent reporter is also included in the reaction mixture.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm (for turbidity) or fluorescence at the appropriate excitation/emission wavelengths (e.g., 360 nm excitation and 450 nm emission for a DAPI-based reporter) at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).
-
-
Data Analysis:
-
Plot the absorbance or fluorescence intensity against time to generate polymerization curves.
-
The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, can be calculated from the dose-response curves.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound for a specific duration (e.g., 48 or 72 hours). Include a vehicle control.
-
-
MTT Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined from the dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) is a fluorescent dye that intercalates into the DNA of cells. The amount of fluorescence emitted by PI is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish between cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).
General Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the test compound for a specified time.
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.
-
-
Staining:
-
Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect the fluorescence data from a large number of cells (e.g., 10,000-20,000 events).
-
-
Data Analysis:
-
Generate a histogram of DNA content (fluorescence intensity).
-
Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
-
Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide (PI) is a membrane-impermeable DNA-binding dye that can only enter cells with compromised membranes, such as late apoptotic and necrotic cells.
General Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the test compound to induce apoptosis.
-
Harvest the cells and wash them with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for about 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
-
Data Analysis:
-
Generate a dot plot of PI fluorescence versus Annexin V-FITC fluorescence.
-
The cell population can be divided into four quadrants:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Conclusion
This compound demonstrates potent in vitro inhibition of tubulin polymerization and significant anti-proliferative activity against various cancer cell lines, particularly HeLa cells. When compared to established tubulin inhibitors, its activity profile suggests it is a promising candidate for further investigation. The provided experimental protocols offer a standardized framework for researchers to conduct their own cross-validation studies and further explore the therapeutic potential of this and other novel tubulin inhibitors. The visual representations of the underlying biological pathway and experimental workflows are intended to facilitate a clearer understanding of the mechanism of action and the process of drug evaluation in this important area of cancer research.
References
- 1. Anticancer activity of a novel small molecule tubulin inhibitor STK899704 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer activity of a novel small molecule tubulin inhibitor STK899704 | PLOS One [journals.plos.org]
- 3. Anticancer activity of a novel small molecule tubulin inhibitor STK899704 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A convenient tubulin-based quantitative assay for paclitaxel (Taxol) derivatives more effective in inducing assembly than the parent compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Survivin expression modulates the sensitivity of A549 lung cancer cells resistance to vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tubulin Polymerization Inhibitors: Unveiling the Binding Affinity of Tubulin Polymerization-IN-11
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of Tubulin polymerization-IN-11 to tubulin, alongside established tubulin inhibitors, Colchicine and Vincristine. The information presented is supported by experimental data to aid in the objective evaluation of these compounds for research and drug development purposes.
Unveiling this compound
This compound, also identified as compound 7i in scientific literature, is a potent inhibitor of tubulin polymerization with an IC50 of 3.4 µM.[1] This compound has demonstrated significant antiproliferative activity against various cancer cell lines, including a notable IC50 of 12 nM against HeLa cells.[1] Mechanistic studies reveal that this compound induces apoptosis and causes cell cycle arrest at the G2/M phase.[1] Further investigation into its molecular interactions indicates that it binds to the colchicine binding site on the β-tubulin subunit.[1]
Comparative Analysis of Binding Affinity
To provide a clear perspective on the efficacy of this compound, its binding affinity is compared with two well-characterized tubulin inhibitors that target different binding sites: Colchicine and Vincristine.
| Compound | Binding Site | Binding Affinity Metric | Value |
| This compound (compound 7i) | Colchicine site | IC50 (Tubulin Polymerization) | 3.4 µM[1] |
| Colchicine | Colchicine site | Kd | 1.4 µM |
| Vincristine | Vinca site | Ki | 85 nM[2] |
Note: IC50 (Half-maximal inhibitory concentration) reflects the concentration of an inhibitor required to inhibit a biological process by 50%. Kd (Dissociation constant) and Ki (Inhibition constant) are measures of binding affinity, with lower values indicating stronger binding.
Experimental Methodologies
The determination of the binding affinity and inhibitory potential of these compounds relies on specific and robust experimental protocols.
In Vitro Tubulin Polymerization Assay (for IC50 determination)
This assay is crucial for determining the concentration at which an inhibitor affects the polymerization of tubulin into microtubules.
Principle: The polymerization of purified tubulin is monitored by an increase in fluorescence of a reporter dye that preferentially binds to microtubules. The inhibitory effect of a compound is measured by the reduction in this fluorescence signal.
Protocol Outline:
-
Preparation of Reagents:
-
Purified tubulin (e.g., from bovine brain) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
GTP is added to a final concentration of 1 mM.
-
A fluorescent reporter dye (e.g., DAPI) is included in the buffer.
-
The test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO) and diluted to various concentrations.
-
-
Assay Procedure:
-
The tubulin solution is pre-warmed to 37°C in a 96-well plate.
-
The test compound at various concentrations is added to the wells.
-
The plate is incubated at 37°C, and the fluorescence is measured at regular intervals (e.g., every minute for 60 minutes) using a microplate reader (excitation/emission wavelengths specific to the dye).
-
-
Data Analysis:
-
The rate of tubulin polymerization is determined from the slope of the fluorescence curve.
-
The percentage of inhibition is calculated for each concentration of the test compound relative to a vehicle control (e.g., DMSO).
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Competitive Binding Assay (for Kd/Ki determination)
This assay is used to determine the binding affinity of a compound by measuring its ability to compete with a known radiolabeled or fluorescent ligand for the same binding site.
Principle: A labeled ligand with known affinity for a specific site on tubulin is incubated with tubulin in the presence of varying concentrations of an unlabeled test compound. The displacement of the labeled ligand by the test compound is measured, allowing for the calculation of the test compound's binding affinity.
Protocol Outline:
-
Preparation of Reagents:
-
Purified tubulin.
-
A labeled ligand (e.g., [3H]colchicine for the colchicine site).
-
The unlabeled test compound.
-
Assay buffer.
-
-
Assay Procedure:
-
Tubulin is incubated with the labeled ligand and varying concentrations of the unlabeled test compound.
-
The mixture is allowed to reach equilibrium.
-
The amount of bound labeled ligand is separated from the unbound ligand (e.g., by filtration or size-exclusion chromatography).
-
The radioactivity or fluorescence of the bound ligand is quantified.
-
-
Data Analysis:
-
The amount of bound labeled ligand is plotted against the concentration of the unlabeled test compound.
-
The IC50 value for the displacement of the labeled ligand is determined.
-
The Ki or Kd value for the test compound is calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the labeled ligand.
-
Visualizing the Mechanism of Action
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathway of tubulin polymerization and its inhibition.
Caption: Workflow for determining the IC50 of a tubulin polymerization inhibitor.
Caption: Inhibition of tubulin polymerization leads to mitotic arrest and apoptosis.
References
A Comparative Analysis of Tubulin Polymerization Inhibitors: Tubulin Polymerization-IN-11 and Nocodazole
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Tubulin polymerization-IN-11 and the well-established microtubule inhibitor, nocodazole. This document outlines their mechanisms of action, summarizes key experimental data, and provides detailed experimental protocols to support further research.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for anticancer drug development. Agents that interfere with tubulin polymerization can arrest cells in mitosis, ultimately leading to apoptotic cell death. This guide focuses on a comparative analysis of two such agents: the novel compound this compound and the widely used research tool and potential therapeutic, nocodazole.
Mechanism of Action
Both this compound and nocodazole exert their effects by disrupting the normal dynamics of microtubule assembly.
This compound is a potent inhibitor of tubulin polymerization[1]. While its precise binding site on the tubulin dimer is not yet fully elucidated in the provided information, its functional effect is the prevention of microtubule formation. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and the induction of apoptosis[1].
Nocodazole interferes with microtubule polymerization by binding to β-tubulin[2]. This binding disrupts the assembly of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network[1]. The absence of a functional mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2 or M phase of the cell cycle[1]. Prolonged mitotic arrest induced by nocodazole typically triggers apoptosis[1].
Figure 1. Simplified signaling pathways for this compound and Nocodazole.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and nocodazole, providing a basis for comparing their potency and cellular effects.
| Compound | IC50 (Tubulin Polymerization) |
| This compound | 3.4 µM[1] |
| Nocodazole | Not explicitly stated in provided search results. Potency is concentration-dependent. |
| Compound | Cell Line | IC50 (Antiproliferative Activity, 48h) |
| This compound | HeLa | 0.012 µM[1] |
| HEK-293 | >100 µM[1] | |
| A549 | 10.40 µM[1] | |
| MCF-7 | 40.40 µM[1] | |
| T47D | 27.91 µM[1] | |
| Nocodazole | HeLa | Significant growth inhibition at 100 nM (0.1 µM)[3] |
| Compound | Cell Line | Concentration | % of Cells in G2/M Phase (24h) |
| This compound | HeLa | 12 nM | 13.90%[1] |
| 24 nM | 26.00%[1] | ||
| 48 nM | 92.65%[1] | ||
| Nocodazole | Various | 40-100 ng/mL (approx. 0.13-0.33 µM) for 12-18h is commonly used for G2/M arrest[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the effects of these compounds.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol (for enhancing polymerization)
-
Fluorescent reporter dye (e.g., DAPI) or a spectrophotometer to measure turbidity at 340 nm
-
96-well plates (black plates for fluorescence)
-
Test compounds (this compound, nocodazole) and vehicle control (e.g., DMSO)
-
Positive controls (e.g., paclitaxel for polymerization promotion, colchicine for inhibition)
Procedure:
-
Prepare a tubulin solution in General Tubulin Buffer on ice.
-
Add GTP to the tubulin solution.
-
For fluorescence-based assays, add the fluorescent reporter.
-
Aliquot the tubulin solution into pre-chilled 96-well plate wells.
-
Add the test compounds at various concentrations to the respective wells. Include vehicle and positive controls.
-
Transfer the plate to a plate reader pre-warmed to 37°C to initiate polymerization.
-
Monitor the increase in fluorescence or absorbance at 340 nm over time (e.g., every minute for 60 minutes).
-
The rate of polymerization and the maximum polymer mass can be calculated from the resulting curves. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.
Figure 2. Experimental workflow for an in vitro tubulin polymerization assay.
Cell Viability/Antiproliferative Assay (MTT Assay)
This colorimetric assay determines the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds. Include a vehicle control.
-
Incubate the plate for the desired period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Test compounds and vehicle control
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., ice-cold 70% ethanol)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the test compounds or vehicle for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes. The RNase A will degrade RNA, ensuring that PI only stains DNA.
-
Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
The data is analyzed using appropriate software to generate histograms showing the distribution of cells in G0/G1 (2N DNA content), S (between 2N and 4N DNA content), and G2/M (4N DNA content) phases.
Figure 3. Logical workflow for cell cycle analysis using flow cytometry.
Conclusion
Both this compound and nocodazole are effective inhibitors of tubulin polymerization that induce G2/M cell cycle arrest and subsequent cell death. This compound demonstrates potent antiproliferative activity, particularly against the HeLa cell line, with a nanomolar IC50 value. Nocodazole remains a valuable tool for cell cycle synchronization and microtubule research. The provided data and protocols offer a solid foundation for further comparative studies to elucidate the specific advantages and potential therapeutic applications of this compound relative to established microtubule inhibitors like nocodazole. Future research should focus on direct, side-by-side comparisons of these compounds in a broader range of cancer cell lines and in in vivo models to fully assess their therapeutic potential.
References
Navigating the Microtubule Maze: A Comparative Guide to In Vivo Efficacy of Tubulin Polymerization Inhibitors
For researchers, scientists, and drug development professionals, the landscape of tubulin polymerization inhibitors presents a promising but complex frontier in cancer therapy. These agents, by disrupting the dynamics of microtubules—essential components of the cellular cytoskeleton—can halt cell division and induce apoptosis in cancer cells. This guide provides an objective comparison of the in vivo efficacy of several tubulin polymerization inhibitors, supported by experimental data and detailed protocols to aid in the evaluation and selection of compounds for further investigation.
Microtubule-targeting agents (MTAs) have been a cornerstone of cancer chemotherapy for over six decades, with vinca alkaloids and taxanes being the earliest examples.[1] These drugs interfere with the fundamental processes of cell division, intracellular transport, and signaling by either stabilizing or destabilizing microtubules.[2][3] A significant class of these agents are the tubulin polymerization inhibitors, which prevent the assembly of α- and β-tubulin heterodimers into microtubules, often by binding to the colchicine site on β-tubulin.[4][5] This disruption leads to cell cycle arrest in the G2/M phase and ultimately, programmed cell death.[6][7]
This guide will focus on a selection of tubulin polymerization inhibitors for which in vivo efficacy data is available, offering a comparative analysis of their performance in preclinical models.
Comparative In Vivo Efficacy of Selected Tubulin Polymerization Inhibitors
The following table summarizes the in vivo anti-tumor activity of several tubulin polymerization inhibitors from preclinical studies. Direct comparison should be approached with caution due to variations in experimental models and dosing regimens.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings & Citation |
| IRC-083927 | RPMI-8226 (Human Myeloma Xenograft) | 2.5 or 5 mg/kg, oral, chronic (28 days) | More efficient than Velcade | Impressive in vivo antitumor effects with limited adverse side effects.[8] |
| PC-3 (Androgen-Independent Prostate Cancer Xenograft) | 2.5 or 5 mg/kg, oral, chronic (28 days) | More efficient than ABT-751 | ||
| MIA PaCa-2 (Pancreatic Cancer Xenograft) | 2.5 or 5 mg/kg, oral, chronic (28 days) | More efficient than Gemcitabine | ||
| MDA-MB-231 (Hormone-Independent Breast Cancer Xenograft) | 2.5 or 5 mg/kg, oral, chronic (28 days) | More efficient than Combretastatin CA4P or ABT-751 | ||
| OAT-449 | HT-29 (Colorectal Adenocarcinoma Xenograft) | Not specified | Significant inhibition | Similar tumor growth inhibition rate to irinotecan.[6] |
| SK-N-MC (Neuroepithelioma Xenograft) | Not specified | Significant inhibition | ||
| VERU-111 | Taxane-resistant lung, cervical, and ovarian cancer models | Not specified | Antitumor activity demonstrated | High oral bioavailability and a favorable toxicity profile with no neurotoxicity or myelosuppression.[1] |
| Unnamed Compound [I] | 4T1 (Breast Cancer Xenograft) | 5, 10, or 20 mg/kg, IV, every other day for 12 days | 49.2%, 58.1%, and 84.0% respectively | Significant and dose-dependent tumor growth inhibition with no observed weight loss.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of in vivo efficacy of tubulin polymerization inhibitors.
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for assessing the anti-tumor efficacy of a compound in a mouse xenograft model.
-
Cell Culture: Human cancer cell lines (e.g., HT-29, PC-3, 4T1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice), typically 6-8 weeks old, are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in sterile PBS or media) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula: Volume = (length x width^2) / 2 is commonly used.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The test compound is administered via the specified route (e.g., oral gavage, intravenous injection) at the indicated dose and schedule. A vehicle control group receives the formulation without the active compound.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Body weight and general health of the animals are also monitored for signs of toxicity.
-
Data Analysis: Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed differences in tumor growth between the treatment and control groups.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Reagents: Purified tubulin protein, GTP solution, and a fluorescence-based tubulin polymerization assay kit are required. The test compound is dissolved in a suitable solvent (e.g., DMSO).
-
Assay Procedure:
-
Tubulin is diluted in a polymerization buffer containing GTP.
-
The test compound at various concentrations is added to the tubulin solution. A known inhibitor (e.g., colchicine or vincristine) and a known stabilizer (e.g., paclitaxel) are used as controls.
-
The mixture is transferred to a pre-warmed 96-well plate.
-
The plate is incubated at 37°C, and the fluorescence intensity (or absorbance) is measured at regular intervals using a plate reader. The increase in fluorescence corresponds to the polymerization of tubulin.
-
-
Data Analysis: The rate of polymerization and the maximum polymer mass are calculated from the kinetic curves. The IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%) is determined.[6][9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of tubulin polymerization inhibitors and a typical workflow for their in vivo evaluation.
Caption: Mechanism of action of tubulin polymerization inhibitors.
Caption: Workflow for in vivo efficacy testing of anti-cancer compounds.
References
- 1. onclive.com [onclive.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
